(p-Hydroxybenzyl)malonic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(4-hydroxyphenyl)methyl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c11-7-3-1-6(2-4-7)5-8(9(12)13)10(14)15/h1-4,8,11H,5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJNPXPDKYRHJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591214 | |
| Record name | [(4-Hydroxyphenyl)methyl]propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90844-16-9 | |
| Record name | [(4-Hydroxyphenyl)methyl]propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of (p-Hydroxybenzyl)malonic Acid from p-Hydroxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic route for producing (p-hydroxybenzyl)malonic acid from p-hydroxybenzaldehyde. The synthesis is a multi-step process, primarily involving a Knoevenagel-Doebner condensation followed by a reduction of the resulting intermediate. This document details the experimental protocols, presents quantitative data for key steps, and illustrates the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound from p-hydroxybenzaldehyde is most effectively achieved through a two-step process:
-
Knoevenagel-Doebner Condensation: Reaction of p-hydroxybenzaldehyde with malonic acid to form (p-hydroxybenzylidene)malonic acid. This reaction is typically catalyzed by a weak base. It is important to note that under certain conditions, this intermediate can readily decarboxylate to form p-coumaric acid.
-
Reduction: Selective reduction of the carbon-carbon double bond of the (p-hydroxybenzylidene)malonic acid intermediate to yield the target compound, this compound. Catalytic hydrogenation is a common and effective method for this transformation. To prevent side reactions, the intermediate is often esterified before reduction, followed by a final hydrolysis step.
Experimental Protocols
Step 1: Knoevenagel-Doebner Condensation of p-Hydroxybenzaldehyde and Malonic Acid
The Knoevenagel-Doebner condensation is a cornerstone of this synthesis. Various catalysts and solvent systems have been employed to optimize the yield of the condensation product and minimize the formation of the decarboxylated by-product, p-coumaric acid. Below are detailed protocols for different catalytic systems.
Protocol 2.1.1: Proline-Catalyzed Condensation in Ethanol
This method utilizes the environmentally benign catalyst L-proline in an ethanol solvent system, which has been shown to favor the formation of the diacid intermediate.[1]
-
Materials:
-
p-Hydroxybenzaldehyde
-
Malonic acid
-
L-proline
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve p-hydroxybenzaldehyde (1.0 eq) in ethanol (to a concentration of 0.5 M).
-
Add malonic acid (3.0 eq) and L-proline (1.1 eq) to the solution.
-
Stir the reaction mixture at 40°C for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, (p-hydroxybenzylidene)malonic acid (referred to as p-coumaric diacid), may precipitate from the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).
-
Protocol 2.1.2: Piperidine-Catalyzed Condensation in Pyridine (Classic Doebner Modification)
This is a more traditional method using pyridine as both the solvent and a basic catalyst, with piperidine as a co-catalyst.[2][3]
-
Materials:
-
p-Hydroxybenzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
-
Procedure:
-
To a solution of p-hydroxybenzaldehyde (1.0 eq) in anhydrous pyridine, add malonic acid (1.5-3.0 eq).
-
Add a catalytic amount of piperidine (e.g., 0.1-0.25 eq).
-
Heat the mixture to reflux for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Collect the crude product by filtration and wash thoroughly with cold water.
-
Recrystallize the solid from an appropriate solvent to obtain pure (p-hydroxybenzylidene)malonic acid.
-
Protocol 2.1.3: Microwave-Assisted Piperidine-Catalyzed Condensation in DMF
Microwave irradiation can significantly reduce reaction times.[4]
-
Materials:
-
p-Hydroxybenzaldehyde
-
Malonic acid
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a microwave-safe vessel, combine p-hydroxybenzaldehyde (1.0 eq), malonic acid (3.0 eq), and piperidine (0.5 eq) in DMF (to a concentration of 1.6 M).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate with microwaves at 50 W until the temperature reaches 90°C, then hold at this temperature for 30 minutes.
-
After cooling, transfer the reaction mixture to a beaker and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify by recrystallization.
-
Step 2: Synthesis of this compound via Reduction
The reduction of the double bond in (p-hydroxybenzylidene)malonic acid can be challenging due to the presence of multiple functional groups. A robust strategy involves the protection of the carboxylic acid groups as esters, followed by catalytic hydrogenation and subsequent deprotection.
Protocol 2.2.1: Esterification of (p-Hydroxybenzylidene)malonic Acid
-
Materials:
-
(p-Hydroxybenzylidene)malonic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (catalyst)
-
-
Procedure:
-
Suspend (p-hydroxybenzylidene)malonic acid (1.0 eq) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extract the diethyl (p-hydroxybenzylidene)malonate with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the ester by column chromatography if necessary.
-
Protocol 2.2.2: Catalytic Hydrogenation of Diethyl (p-Hydroxybenzylidene)malonate
-
Materials:
-
Diethyl (p-hydroxybenzylidene)malonate
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas
-
-
Procedure:
-
Dissolve diethyl (p-hydroxybenzylidene)malonate in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel.
-
Add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter cake with the solvent.
-
Evaporate the solvent from the filtrate to yield crude diethyl (p-hydroxybenzyl)malonate.
-
Protocol 2.2.3: Hydrolysis of Diethyl (p-Hydroxybenzyl)malonate
-
Materials:
-
Diethyl (p-hydroxybenzyl)malonate
-
Sodium hydroxide or potassium hydroxide
-
Water
-
Ethanol (co-solvent)
-
Hydrochloric acid
-
-
Procedure:
-
Dissolve the crude diethyl (p-hydroxybenzyl)malonate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide or potassium hydroxide (e.g., 2.5 eq).
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.
-
Collect the solid this compound by filtration, wash with cold water, and dry under vacuum.
-
The final product can be further purified by recrystallization.
-
Quantitative Data
The following table summarizes representative quantitative data for the Knoevenagel-Doebner condensation step under different conditions. Data for the reduction step is highly dependent on the specific substrate and conditions but is generally high-yielding.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Aldehyde:Malonic Acid:Catalyst) | Yield of Diacid (%) | Reference |
| L-proline | Ethanol | 40 | 16 | 1 : 3 : 1.1 | 71 | [1] |
| Piperidine/Pyridine | Pyridine | Reflux | 1-3 | 1 : 1.1 : (catalytic piperidine) | ~93 (for p-coumaric acid) | [5] |
| Piperidine (Microwave) | DMF | 90 | 0.5 | 1 : 3 : 0.5 | 85-92 (for p-coumaric acid) | [4] |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound from p-hydroxybenzaldehyde.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound from p-hydroxybenzaldehyde is a feasible process for research and development purposes. The key steps, Knoevenagel-Doebner condensation and subsequent reduction, can be optimized by careful selection of catalysts, solvents, and reaction conditions. The protocols provided in this guide offer a solid foundation for researchers to produce this valuable compound. Further optimization may be required to adapt these methods for large-scale production, with a focus on green chemistry principles such as the use of non-toxic catalysts and solvents.
References
- 1. Mild Photochemical Reduction of Alkenes and Heterocycles via Thiol-Mediated Formate Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deconstruction of electron-deficient alkenes to carbonyl constituents by light-induced hydrogen atom transfer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Reduction of Electron‐Deficient Alkenes Enabled by a Photoinduced Hydrogen Atom Transfer: Full Paper PDF & Summary | Bohrium [bohrium.com]
Physical and chemical properties of (p-Hydroxybenzyl)malonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (p-Hydroxybenzyl)malonic acid, also known as 2-[(4-hydroxyphenyl)methyl]propanedioic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.
Core Chemical and Physical Properties
This compound is a derivative of malonic acid and possesses a p-hydroxybenzyl substituent. It is a natural product with the chemical formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol .[1][2] The compound is typically a solid at room temperature.[1]
Tabulated Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison. It is important to note that some of the available data is predicted rather than experimentally determined.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₅ | [1] |
| Molecular Weight | 210.18 g/mol | [1] |
| CAS Number | 90844-16-9 | [1] |
| Appearance | Solid (predicted) | [1] |
| Relative Density | 1.466 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in DMSO (55 mg/mL) | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available |
Note: The melting point of the related unsaturated compound, p-hydroxybenzylidene malonic acid, has been reported as 211-212 °C.
Synthesis and Experimental Protocols
The synthesis of this compound can be conceptualized as a two-step process, beginning with the formation of an unsaturated intermediate followed by a reduction.
Conceptual Synthesis Pathway
The logical synthetic route to this compound involves two key transformations:
-
Knoevenagel-Doebner Condensation: This reaction would involve the condensation of 4-hydroxybenzaldehyde with malonic acid to form p-hydroxybenzylidene malonic acid. This type of reaction is well-established for the synthesis of α,β-unsaturated carboxylic acids.[2]
-
Reduction of the Alkene: The resulting p-hydroxybenzylidene malonic acid would then be reduced to yield the target compound, this compound. This would involve the saturation of the carbon-carbon double bond.
Caption: Conceptual synthesis pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of p-Hydroxybenzylidene malonic acid (Knoevenagel-Doebner Condensation)
This protocol is adapted from procedures for the synthesis of similar cinnamic acid derivatives.[2]
-
Materials:
-
4-Hydroxybenzaldehyde
-
Malonic acid
-
Pyridine (as solvent and catalyst)
-
Aniline or Piperidine (as catalyst)
-
Cyclohexane (for azeotropic removal of water, optional)
-
Hydrochloric acid (for workup)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using cyclohexane), dissolve 4-hydroxybenzaldehyde in pyridine.
-
Add a slight molar excess of malonic acid to the solution.
-
Add a catalytic amount of aniline or piperidine.
-
If using cyclohexane, add it to the flask.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the crude p-hydroxybenzylidene malonic acid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified product.
-
Step 2: Synthesis of this compound (Reduction)
This step would involve the reduction of the carbon-carbon double bond of the intermediate. A common method for this transformation is catalytic hydrogenation.
-
Materials:
-
p-Hydroxybenzylidene malonic acid
-
Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)
-
A suitable solvent (e.g., ethanol, methanol, or ethyl acetate)
-
Hydrogen gas (H₂)
-
A hydrogenation apparatus (e.g., a Parr shaker or a balloon hydrogenation setup)
-
Celilte or another filter aid
-
-
Procedure:
-
Dissolve the p-hydroxybenzylidene malonic acid in the chosen solvent in a hydrogenation flask.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas several times to ensure an inert atmosphere is replaced with hydrogen.
-
Pressurize the flask with hydrogen gas to the desired pressure (this will depend on the apparatus) and begin vigorous stirring or shaking.
-
Monitor the reaction progress by the uptake of hydrogen or by TLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization if necessary.
-
Caption: General experimental workflow for the synthesis of this compound.
Spectral Data
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show the following signals:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the protons on the p-substituted benzene ring.
-
Methylene Protons: A doublet adjacent to the aromatic ring (benzylic position), likely in the range of δ 2.5-3.5 ppm.
-
Methine Proton: A triplet coupled to the adjacent methylene protons, likely in the range of δ 3.0-4.0 ppm.
-
Carboxylic Acid Protons: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.
-
Phenolic Proton: A singlet in the aromatic or slightly downfield region, which is also exchangeable with D₂O.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum is expected to show signals for:
-
Carboxylic Carbons: Two signals in the downfield region (typically δ 170-180 ppm).
-
Aromatic Carbons: Four signals in the aromatic region (typically δ 110-160 ppm), with the carbon attached to the hydroxyl group being the most downfield.
-
Methylene Carbon: A signal in the aliphatic region (typically δ 30-40 ppm).
-
Methine Carbon: A signal in the aliphatic region (typically δ 40-50 ppm).
Biological Activity and Potential Applications
The biological activities of this compound are not extensively studied. However, its structural similarity to other phenolic acids suggests potential for various biological effects.
One study has reported that this compound can inhibit insulin-induced lipogenesis in rat adipocytes. This suggests a potential role in metabolic regulation and could be of interest in research related to obesity and diabetes. However, the underlying signaling pathways for this activity have not been elucidated.
Given that it is a phenolic acid, it may also possess antioxidant properties, a common characteristic of this class of compounds. Further research is needed to explore the full spectrum of its biological activities and to identify any specific signaling pathways it may modulate.
Caption: Known biological activity and potential research direction for this compound.
Conclusion
This compound is a natural product with potential for further scientific investigation. This guide has summarized the currently available information on its physical and chemical properties, proposed a viable synthetic route with general experimental protocols, and highlighted its known, albeit limited, biological activity. The lack of comprehensive experimental data, particularly for its melting point, pKa, and detailed NMR spectra, represents a significant knowledge gap. Further research is warranted to fully characterize this compound and to explore its potential applications in drug development and other scientific fields, especially concerning its effects on metabolic pathways.
References
The Metabolic Bioactivity of Hydroxyphenyl Derivatives: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the biological activities of hydroxyphenyl derivatives in the context of metabolic studies. It covers their effects on key metabolic pathways, presents quantitative data from various studies, and offers detailed protocols for essential experimental assays.
Key Hydroxyphenyl Derivatives and Their Metabolic Effects
Hydroxyphenyl derivatives, a broad class of polyphenolic compounds found abundantly in plants, have garnered significant attention for their potential to modulate metabolic pathways implicated in diseases such as metabolic syndrome, type 2 diabetes, and cardiovascular conditions. This section details the effects of prominent hydroxyphenyl derivatives.
Curcumin
Curcumin is the principal curcuminoid of turmeric (Curcuma longa) and is known for its potent anti-inflammatory and antioxidant properties.[1] Clinical studies have demonstrated its beneficial effects on multiple components of metabolic syndrome.[2] Supplementation has been shown to significantly improve fasting blood glucose, triglyceride, and HDL-cholesterol levels.[2][3] Furthermore, curcumin can aid in weight management by reducing body weight and waist circumference.[4]
Quercetin
Quercetin is a flavonoid found in many fruits, vegetables, and grains. It has been shown to ameliorate glucose and lipid metabolism and improve antioxidant status.[5] In animal models, quercetin administration normalized HDL-cholesterol and reduced other lipids, while also lowering insulin and glucose levels.[5] Its mechanisms are linked to the modulation of crucial signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and the regulation of peroxisome proliferator-activated receptors (PPARs).[6] In vitro studies have quantified its inhibitory effects on various metabolic enzymes.[7][8]
Resveratrol
Resveratrol, a stilbenoid found in grapes, berries, and peanuts, is widely studied for its potential to mimic the effects of caloric restriction.[9] It has been shown to activate key metabolic regulators like AMPK and sirtuin 1 (SIRT1), although its direct activation of SIRT1 is a nuanced, substrate-dependent process.[9][10] Clinical trials have yielded mixed results, but some studies report that resveratrol can improve insulin sensitivity and reduce blood pressure in obese individuals.[11]
Hydroxytyrosol
Hydroxytyrosol is a phenylethanoid, found in high concentrations in olive oil, and is recognized for its powerful antioxidant activity.[12] The European Food Safety Authority (EFSA) has acknowledged that a daily intake of 5 mg of hydroxytyrosol and its derivatives can protect LDL particles from oxidative damage, a key event in atherosclerosis.[13] Clinical studies have confirmed that supplementation can significantly reduce levels of oxidized LDL and other markers of oxidative stress and inflammation.[12][14] Some trials have also shown a modest but significant reduction in LDL-cholesterol levels.[15][16]
Quantitative Data on Metabolic Effects
The following tables summarize quantitative data from in vitro, cell-based, and clinical studies, providing a comparative overview of the potency and effects of various hydroxyphenyl derivatives.
Table 1: In Vitro Bioactivities of Hydroxyphenyl Derivatives
| Compound | Target Enzyme | Bioactivity Type | Value (IC₅₀) | Reference(s) |
| Quercetin | Xanthine Oxidase | Inhibition | 1.4 µM | [7] |
| Quercetin Metabolite (Q3'S) | Xanthine Oxidase | Inhibition | 0.2 - 0.5 µM | [7] |
| Quercetin | Pyruvate Kinase M2 (PKM2) | Inhibition | ~8.5 µM | [8] |
| Quercetin | Protein Kinase C (PKC) | Inhibition | 30.9 µM | [17] |
| Quercetin | Protein-Tyrosine Kinase (TPK) | Inhibition | 20.1 µM | [17] |
| Taxifolin (Dihydroquercetin) | Pyruvate Kinase M2 (PKM2) | Inhibition | 1.33 µM | [8] |
Table 2: Cell-Based Metabolic Effects of Hydroxyphenyl Derivatives
| Compound | Cell Line | Assay | Effect | Quantitative Change | Reference(s) |
| Quercetin | HCT-15 Colon Cancer | Glucose Metabolism | Decreased glucose consumption & lactate production | Effect observed at IC₅₀ of 121.9 µM | [1] |
| Quercetin | HL-60 Leukemia | Cell Growth | Inhibition of proliferation | IC₅₀ of ~7.7 µM after 96 hrs | [17] |
| Quercetin | Breast Cancer Cells | GLUT1 | Decreased protein levels | - | [1] |
Table 3: In Vivo & Clinical Metabolic Effects of Hydroxyphenyl Derivatives
| Compound | Study Population | Parameter | Dosage | Duration | Result (Weighted Mean Difference or % Change) | Reference(s) |
| Curcumin | Metabolic Syndrome | Fasting Blood Glucose | Varied | Varied | -5.33 mg/dL (p=0.01) | [2][3] |
| Curcumin | Metabolic Syndrome | Triglycerides | Varied | Varied | -25.96 mg/dL (p<0.001) | [2][3] |
| Curcumin | Metabolic Syndrome | HDL-Cholesterol | Varied | Varied | +2.01 mg/dL (p=0.003) | [2][3] |
| Curcumin | Metabolic Syndrome | Diastolic Blood Pressure | Varied | Varied | -1.40 mmHg (p=0.007) | [2][3] |
| Nano-Curcumin | Metabolic Syndrome | Adiponectin | 1000 mg/day | 8 weeks | +68% vs. baseline | [18] |
| Hydroxytyrosol | Overweight & Prediabetic | Oxidized LDL (oxLDL) | 15 mg/day | 16 weeks | Significant reduction (p=0.045) vs. placebo | [12] |
| Hydroxytyrosol | Overweight & Prediabetic | Interleukin-6 (IL-6) | 15 mg/day | 16 weeks | Significant reduction (p=0.05) vs. placebo | [12] |
| Hydroxytyrosol | Hypercholesterolemic | LDL-Cholesterol | 15 mg/day | 12 weeks | -8.46 mg/dL (delta change vs. placebo, p=0.0454) | [15] |
Core Signaling Pathways Modulated by Hydroxyphenyl Derivatives
Hydroxyphenyl derivatives exert their metabolic effects by interacting with complex intracellular signaling networks. The following sections detail three central pathways and illustrate the points of intervention by these compounds.
Insulin Signaling Pathway
The insulin signaling pathway is paramount for glucose homeostasis. Binding of insulin to its receptor (IR) triggers a cascade involving the phosphorylation of Insulin Receptor Substrate (IRS) proteins, activation of Phosphoinositide 3-kinase (PI3K), and subsequent activation of Akt (Protein Kinase B). Activated Akt promotes the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake. Some phytochemicals can enhance this pathway by increasing the expression of key proteins like IR, IRS-1, and PI3K.[19]
AMP-Activated Protein Kinase (AMPK) Pathway
AMPK is a critical cellular energy sensor activated by an increase in the AMP/ATP ratio, which occurs during metabolic stress.[9] Once activated (phosphorylated at Thr172), AMPK works to restore energy homeostasis by stimulating catabolic pathways (e.g., fatty acid oxidation) and inhibiting anabolic pathways (e.g., lipid and protein synthesis). Many hydroxyphenyl derivatives, including resveratrol and quercetin, are known to activate AMPK, contributing to their beneficial metabolic effects.[6][9]
Peroxisome Proliferator-Activated Receptor (PPAR) Pathway
PPARs (α, β/δ, and γ) are ligand-activated transcription factors that play a central role in regulating lipid and glucose metabolism.[20] PPARγ, highly expressed in adipose tissue, is a master regulator of adipogenesis and insulin sensitivity.[21] PPARα is primarily expressed in the liver and muscle and controls fatty acid oxidation.[21] Upon activation by ligands (which include fatty acids and certain drugs), PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences (PPREs) to regulate target gene expression.[22] Compounds like quercetin can modulate PPAR activity.[6]
Key Experimental Protocols & Workflows
This section provides detailed methodologies for key assays used to evaluate the metabolic bioactivity of hydroxyphenyl derivatives.
In Vitro α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit α-glucosidase, an enzyme that breaks down carbohydrates into glucose in the small intestine. Inhibition of this enzyme can lower postprandial blood glucose levels. The assay is based on the spectrophotometric detection of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (p-NPG).[23][24]
Protocol:
-
Reagent Preparation:
-
Prepare α-glucosidase solution (from Saccharomyces cerevisiae) in 50 mM phosphate buffer (pH 6.8).
-
Prepare p-NPG substrate solution (1 mM) in the same phosphate buffer.
-
Prepare various concentrations of the test compound (hydroxyphenyl derivative) and a positive control (e.g., acarbose).
-
Prepare a stop solution of 1 M Sodium Carbonate (Na₂CO₃).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the test compound solution (or buffer for control).
-
Add 20 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.[23]
-
Initiate the reaction by adding 20 µL of the p-NPG substrate solution.
-
Incubate the plate at 37°C for 20 minutes.[23]
-
Terminate the reaction by adding 50 µL of 1 M Na₂CO₃ solution.[23]
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction without inhibitor and A_sample is the absorbance with the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting percent inhibition versus inhibitor concentration.
-
Cell-Based Glucose Uptake Assay (2-NBDG)
This assay measures the uptake of glucose into cultured cells (e.g., 3T3-L1 adipocytes or L6 myotubes). It uses 2-NBDG, a fluorescently-labeled deoxyglucose analog, which is taken up by glucose transporters but accumulates inside the cell. The resulting fluorescence intensity is proportional to the glucose uptake.[25][26]
Protocol:
-
Cell Culture: Seed adherent cells (e.g., differentiated 3T3-L1 adipocytes) at a density of 2-5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.
-
Starvation and Treatment:
-
Remove the culture medium and replace it with a low-serum (e.g., 0.5% FBS) or serum-free medium. Incubate for 1-4 hours or overnight to increase insulin sensitivity.
-
Treat cells with the desired concentrations of the hydroxyphenyl derivative or a positive control (e.g., 100 nM insulin) for 1 hour at 37°C.[25]
-
-
Glucose Uptake:
-
Measurement:
-
Stop the uptake by removing the 2-NBDG medium and washing the cells 2-3 times with ice-cold 1X PBS.
-
Resuspend cells in an analysis buffer.
-
Analyze the fluorescence of the cell population using a flow cytometer (e.g., FL1 channel, 488 nm excitation) or visualize using a fluorescence microscope.
-
Analysis of AMPK Activation by Western Blot
Western blotting is used to detect the phosphorylation status of key signaling proteins. To measure AMPK activation, an antibody specific to the phosphorylated form of the AMPKα subunit at threonine 172 (p-AMPKα Thr172) is used. The signal is typically normalized to the total amount of AMPKα protein.
Protocol:
-
Sample Preparation:
-
Treat cultured cells with the hydroxyphenyl derivative for the desired time.
-
Lyse cells on ice using a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.[28]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Quantify the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 10-25 µg of protein per sample by boiling in Laemmli sample buffer.[29]
-
Separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (5% w/v BSA in TBST is often preferred for phospho-antibodies to reduce background).[30]
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-AMPKα Thr172, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[28]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted in blocking buffer) for 1 hour at room temperature.[28]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities using densitometry software. To determine AMPK activation, calculate the ratio of the p-AMPK signal to the total AMPK signal for each sample.
-
PPARγ Reporter Gene Assay
This cell-based assay quantifies the ability of a compound to activate or inhibit the transcription factor PPARγ. It utilizes a cell line engineered to express a chimeric PPARγ receptor and a reporter gene (e.g., luciferase) under the control of a promoter containing PPAR response elements. Ligand binding to PPARγ induces reporter gene expression, which is measured as a luminescent signal.[20][31]
Protocol:
-
Cell Plating:
-
Rapidly thaw a vial of cryopreserved reporter cells (e.g., 293H cells stably transfected with a PPARγ reporter system) in a 37°C water bath.[32]
-
Transfer cells to assay medium, centrifuge, and resuspend in fresh medium.
-
Dispense the cell suspension into a 96-well assay plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hydroxyphenyl derivative and a reference agonist (e.g., Rosiglitazone).
-
For Agonist Mode: Add the compound dilutions directly to the cells.
-
For Antagonist Mode: Add the compound dilutions along with a fixed concentration of the reference agonist (typically at its EC₅₀ value).
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.[32]
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a luciferase detection reagent, which contains the substrate (luciferin) and cell lysis agents, to each well.
-
Measure the luminescence signal using a microplate luminometer.
-
-
Data Analysis:
-
For agonist activity, calculate the fold-change in luminescence relative to the vehicle control and plot against compound concentration to determine the EC₅₀ value.
-
For antagonist activity, calculate the percent inhibition of the reference agonist's signal and plot against compound concentration to determine the IC₅₀ value.
-
Mitochondrial Function via Extracellular Flux Analysis
The Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), a measure of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. The Cell Mito Stress Test uses sequential injections of metabolic inhibitors to reveal a cell's metabolic profile.
Protocol:
-
Day 1: Preparation:
-
Hydrate the sensor cartridge by adding 200 µL of XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.
-
Seed cells at the optimal density in a Seahorse XF cell culture microplate.
-
-
Day 2: Assay Execution:
-
Prepare the Seahorse assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine), warm to 37°C, and adjust pH to 7.4.
-
Remove the growth medium from the cells, wash once with assay medium, and add the final volume of assay medium. Incubate the cell plate in a 37°C non-CO₂ incubator for 1 hour.
-
Prepare stock solutions of the inhibitors: Oligomycin (inhibits ATP synthase), FCCP (an uncoupling agent), and a mixture of Rotenone/Antimycin A (Complex I and III inhibitors).
-
Load the injector ports on the hydrated sensor cartridge with the inhibitors.
-
-
Instrument Run and Analysis:
-
Start the Seahorse XF Analyzer and load the assay protocol.
-
The instrument will first calibrate the sensors, then prompt you to replace the utility plate with your cell plate.
-
The assay proceeds by first measuring the basal OCR. It then sequentially injects the compounds and measures the OCR after each injection.
-
From the resulting OCR profile, key parameters of mitochondrial function are calculated, including basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.
-
References
- 1. The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic benefits of curcumin supplementation in patients with metabolic syndrome: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discoveryjournals.org [discoveryjournals.org]
- 5. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC Herbalgram Website [herbalgram.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. Hydroxytyrosol supplementation improves antioxidant and anti-inflammatory status in individuals with overweight and prediabetes: A randomized, double-blind, placebo-controlled parallel trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydroxytyrosol and Potential Uses in Cardiovascular Diseases, Cancer, and AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
- 16. Hydroxytyrosol-Rich Olive Extract for Plasma Cholesterol Control [mdpi.com]
- 17. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Curcumin shows benefits for people with metabolic syndrome: RCT [nutraingredients.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. Regulation of GLUT4 gene expression by SREBP-1c in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro α-glucosidase inhibitory assay [protocols.io]
- 22. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. abcam.com [abcam.com]
- 24. assaygenie.com [assaygenie.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Western Blot Protocol for AMPK alpha 1 Antibody (NBP2-22127): Novus Biologicals [novusbio.com]
- 28. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 29. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. content.protocols.io [content.protocols.io]
- 32. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Natural Origins of (p-Hydroxybenzyl)malonic Acid: A Technical Overview
(p-Hydroxybenzyl)malonic acid , a dicarboxylic acid with the chemical formula C₁₀H₁₀O₅, is recognized within the scientific community as a natural product. However, a comprehensive review of available scientific literature reveals a significant gap in the documentation of its original discovery and isolation from a natural source. While the compound is commercially available and its synthetic routes are understood, detailed experimental protocols for its extraction, purification, and characterization from a specific biological matrix (plant, fungus, or bacterium) remain elusive. This technical guide aims to provide an in-depth overview of the current knowledge surrounding this compound, focusing on its known properties and synthetic pathways, while highlighting the absence of a definitive natural product isolation report.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for researchers in designing experiments for its synthesis, purification, and biological evaluation.
| Property | Value |
| IUPAC Name | 2-[(4-hydroxyphenyl)methyl]propanedioic acid |
| Molecular Formula | C₁₀H₁₀O₅ |
| Molecular Weight | 210.18 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and other organic solvents |
| CAS Number | 90844-16-9 |
Table 1: Physicochemical Properties of this compound. This table summarizes key identifiers and physical characteristics of the compound.
Synthetic Approaches
While the natural isolation protocol is not documented, the synthesis of this compound and its derivatives is well-established, primarily through modifications of the Knoevenagel condensation. A generalized synthetic workflow is depicted below.
Figure 1: Generalized Synthetic Workflow. This diagram illustrates a common synthetic route to this compound.
Experimental Protocol: A Representative Synthetic Method
The following protocol describes a plausible method for the synthesis of this compound, based on established organic chemistry principles.
Materials:
-
p-Hydroxybenzaldehyde
-
Malonic acid
-
Pyridine (catalyst)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Sodium borohydride (reducing agent)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Condensation: In a round-bottom flask, dissolve p-hydroxybenzaldehyde and malonic acid in ethanol. Add a catalytic amount of pyridine and piperidine. Reflux the mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the intermediate, (p-hydroxybenzylidene)malonic acid. Filter the precipitate and wash with cold water.
-
Reduction: Suspend the dried intermediate in ethanol. Add sodium borohydride portion-wise at 0°C. Stir the reaction mixture at room temperature for 1-2 hours.
-
Final Work-up and Purification: Quench the reaction by adding dilute hydrochloric acid. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Biological Activity
Despite the ambiguity of its natural origins, this compound has been investigated for its biological activities. Notably, it has been reported to be an inhibitor of insulin-induced lipogenesis in rat adipocytes, with an IC₅₀ value of 3.8 μM. This suggests a potential role for this compound in the study of metabolic disorders.
Figure 2: Postulated Mechanism of Action. This diagram illustrates the inhibitory effect of this compound on insulin-induced lipogenesis.
Conclusion
This compound stands as an intriguing case in natural product chemistry. While its existence as a natural product is asserted by chemical suppliers and databases, the primary scientific literature detailing its discovery and isolation from a natural source is not readily accessible. This lack of foundational data presents a challenge for researchers wishing to study its natural roles and biosynthesis. The information provided here, focusing on its known properties, synthetic methodologies, and biological activity, serves as a current overview for the scientific community. Future research efforts may yet uncover the elusive natural origins of this compound, providing a more complete understanding of its place in the chemical landscape of the natural world.
In-depth Technical Guide: Characterization and Data of CAS Number 90844-16-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 90844-16-9, chemically known as 2-[(4-hydroxyphenyl)methyl]propanedioic acid or (p-hydroxybenzyl)malonic acid. This document consolidates available data on its physicochemical properties, synthesis, analytical methods, and biological activity, with a particular focus on its role as an inhibitor of insulin-induced lipogenesis. Detailed experimental protocols and visual representations of key pathways are included to support further research and development efforts.
Chemical Identification and Physicochemical Properties
2-[(4-hydroxyphenyl)methyl]propanedioic acid is a derivative of malonic acid and is characterized by the presence of a p-hydroxybenzyl group. It has been identified as a naturally occurring compound in licorice (Glycyrrhiza species) and also has applications as a reagent in the synthesis of thyroxin derivatives and as a stabilizer for plastic materials.
Table 1: Physicochemical Properties of 2-[(4-hydroxyphenyl)methyl]propanedioic acid
| Property | Value | Source(s) |
| CAS Number | 90844-16-9 | Generic |
| Molecular Formula | C₁₀H₁₀O₅ | [1][2] |
| Molecular Weight | 210.18 g/mol | [1][2] |
| IUPAC Name | 2-[(4-hydroxyphenyl)methyl]propanedioic acid | Generic |
| Synonyms | This compound, [(4-Hydroxyphenyl)methyl]propanedioic acid | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | Approximately 135 °C | [3] |
| Solubility | Soluble in water and DMSO. | [3][4] |
| pKa | Data not available |
Synthesis and Analytical Characterization
Synthesis
Diagram 1: General Synthetic Workflow
Caption: A potential synthetic route to 2-[(4-hydroxyphenyl)methyl]propanedioic acid.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and quantification of 2-[(4-hydroxyphenyl)methyl]propanedioic acid. A reverse-phase C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be appropriate for separation. UV detection at a wavelength corresponding to the absorbance maximum of the phenyl group would provide sensitive detection.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Gradient or isocratic elution with a mixture of 0.1% phosphoric acid in water and methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 275 nm |
| Injection Volume | 10 µL |
Note: Method optimization would be required for specific applications to ensure adequate resolution, sensitivity, and accuracy.
Spectral Data
Detailed experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for 2-[(4-hydroxyphenyl)methyl]propanedioic acid are not widely published. However, predicted spectral characteristics can be inferred from its structure.
-
¹H NMR: Expected signals would include aromatic protons from the p-substituted benzene ring, a methine proton adjacent to the carboxyl groups, and a methylene group attached to the aromatic ring.
-
¹³C NMR: Signals would correspond to the carboxyl carbons, aromatic carbons (with distinct shifts for the hydroxyl- and alkyl-substituted carbons), and the aliphatic methine and methylene carbons.
-
Mass Spectrometry: The molecular ion peak [M-H]⁻ would be expected at m/z 209 in negative ion mode. Common fragmentation would likely involve the loss of CO₂ (44 Da) from the carboxylic acid groups.
Biological Activity: Inhibition of Lipogenesis
2-[(4-hydroxyphenyl)methyl]propanedioic acid has been shown to inhibit insulin-induced lipogenesis in rat adipocytes with an IC₅₀ value of 3.8 μM.
Mechanism of Action
The precise mechanism of inhibition has not been fully elucidated. However, as a malonic acid derivative, it is plausible that it or its corresponding CoA ester acts as a competitive inhibitor of key enzymes in the fatty acid synthesis pathway. A likely target is acetyl-CoA carboxylase (ACC), the rate-limiting enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA. By inhibiting ACC, the supply of malonyl-CoA, the primary building block for fatty acid elongation, would be reduced, thereby decreasing de novo lipogenesis.
Diagram 2: Insulin Signaling and Inhibition of Lipogenesis
Caption: Proposed mechanism of lipogenesis inhibition by 2-[(4-hydroxyphenyl)methyl]propanedioic acid.
Experimental Protocol: In Vitro Lipogenesis Assay in Rat Adipocytes
This protocol provides a general framework for assessing the inhibitory effect of 2-[(4-hydroxyphenyl)methyl]propanedioic acid on insulin-stimulated de novo lipogenesis in primary rat adipocytes.
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
Collagenase (Type I)
-
Krebs-Ringer bicarbonate buffer (KRB) supplemented with 1% BSA and 2.5 mM glucose
-
Insulin
-
[³H]-glucose or [¹⁴C]-glucose
-
2-[(4-hydroxyphenyl)methyl]propanedioic acid
-
Scintillation cocktail and vials
-
Lipid extraction solvents (e.g., Dole's reagent: isopropanol:heptane:1N H₂SO₄, 40:10:1)
Procedure:
-
Isolation of Adipocytes:
-
Euthanize rats and aseptically dissect epididymal fat pads.
-
Mince the fat pads and digest with collagenase in KRB buffer at 37°C with gentle shaking for 60 minutes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Wash the isolated adipocytes three times with KRB buffer by allowing them to float and aspirating the infranatant.
-
Resuspend the adipocytes in fresh KRB buffer.
-
-
Lipogenesis Assay:
-
Aliquot the adipocyte suspension into vials.
-
Pre-incubate the cells with varying concentrations of 2-[(4-hydroxyphenyl)methyl]propanedioic acid (or vehicle control) for 30 minutes at 37°C.
-
Stimulate lipogenesis by adding a submaximal concentration of insulin (e.g., 1 nM). Include a basal (no insulin) control.
-
Add radiolabeled glucose ([³H]-glucose or [¹⁴C]-glucose) to each vial.
-
Incubate for 2 hours at 37°C with gentle shaking.
-
Stop the reaction by adding Dole's reagent.
-
Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.
-
Transfer an aliquot of the upper organic phase to a scintillation vial.
-
Evaporate the solvent and add scintillation cocktail.
-
Quantify the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of glucose incorporation into lipids (e.g., in nmol glucose/10⁶ cells/hour).
-
Determine the percentage inhibition of insulin-stimulated lipogenesis for each concentration of the test compound.
-
Calculate the IC₅₀ value by plotting the percentage inhibition against the logarithm of the compound concentration.
-
Diagram 3: Experimental Workflow for Lipogenesis Assay
Caption: Workflow for the in vitro assessment of lipogenesis inhibition.
Toxicological Profile
Comprehensive toxicological data for 2-[(4-hydroxyphenyl)methyl]propanedioic acid is limited. The available information suggests that related compounds may cause skin and eye irritation. No data on acute toxicity (LD₅₀) or mutagenicity (e.g., Ames test) was found in the public domain.
Table 3: Summary of Toxicological Data
| Test | Result | Source(s) |
| Acute Oral Toxicity (LD₅₀) | Data not available | |
| Skin Irritation/Corrosion | May cause skin irritation (based on related compounds) | [5] |
| Eye Irritation/Damage | May cause serious eye irritation (based on related compounds) | [5][6] |
| Mutagenicity (Ames Test) | Data not available |
Safety Precautions:
Due to the lack of comprehensive safety data, it is recommended to handle 2-[(4-hydroxyphenyl)methyl]propanedioic acid with standard laboratory precautions. This includes wearing personal protective equipment (gloves, safety glasses, and a lab coat), working in a well-ventilated area, and avoiding inhalation of dust or direct contact with skin and eyes.
Conclusion
2-[(4-hydroxyphenyl)methyl]propanedioic acid (CAS 90844-16-9) is a compound with demonstrated biological activity as an inhibitor of insulin-induced lipogenesis. This technical guide has summarized the available physicochemical, synthetic, analytical, and biological data. Significant data gaps remain, particularly in the areas of detailed spectral characterization, a specific and optimized synthesis protocol, and comprehensive toxicological evaluation. Further research is warranted to fully characterize this compound and explore its therapeutic potential. The provided experimental frameworks should serve as a valuable resource for researchers and drug development professionals interested in pursuing further studies on this molecule.
References
- 1. General Outline of Lipogenesis Assay (DRAFT VERSION) [whitelabs.org]
- 2. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. scienceready.com.au [scienceready.com.au]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Insulin signaling in fatty acid and fat synthesis: a transcriptional perspective - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigation into the Therapeutic Potential of (p-Hydroxybenzyl)malonic Acid: A Theoretical Framework
Disclaimer: As of late 2025, there is a notable absence of publicly available scientific literature specifically investigating the therapeutic potential of (p-Hydroxybenzyl)malonic acid. Therefore, this document presents a theoretical framework based on the known biological activities of its constituent chemical moieties: the p-Hydroxybenzyl group, characteristic of various phenolic compounds, and the malonic acid core. The proposed mechanisms, experimental protocols, and potential data are intended to serve as a foundational guide for future research into this novel compound.
Introduction and Hypothetical Therapeutic Rationale
This compound is a dicarboxylic acid derivative containing a phenolic group. The presence of the p-Hydroxybenzyl moiety suggests potential antioxidant and anti-inflammatory properties, as this functional group is a key feature of many biologically active natural products, including compounds found in Gastrodia elata and other medicinal plants. The malonic acid component provides a flexible backbone and potential for metabolic interactions. Based on these structural features, this compound is hypothesized to possess therapeutic potential in disease states characterized by oxidative stress and inflammation, such as neurodegenerative disorders, cardiovascular diseases, and certain cancers.
Potential Mechanisms of Action and Signaling Pathways
The therapeutic effects of this compound could be mediated through the modulation of key signaling pathways involved in cellular stress responses and inflammation.
2.1. Antioxidant Activity via Nrf2 Pathway Activation
The phenolic hydroxyl group could act as a potent scavenger of reactive oxygen species (ROS). Furthermore, it may activate the Keap1-Nrf2 signaling pathway, a master regulator of the antioxidant response.
Caption: Hypothetical activation of the Nrf2 antioxidant pathway by this compound.
2.2. Anti-inflammatory Activity via NF-κB Pathway Inhibition
Chronic inflammation is a key driver of many diseases. The p-Hydroxybenzyl moiety may inhibit the pro-inflammatory NF-κB signaling pathway.
Caption: Postulated inhibition of the NF-κB inflammatory pathway by this compound.
Proposed Experimental Protocols
A systematic investigation would involve a series of in vitro and in vivo experiments to validate the hypothesized therapeutic potential.
3.1. General Experimental Workflow
The following workflow outlines a logical progression from initial in vitro screening to more complex cellular and in vivo models.
Caption: A structured workflow for investigating the therapeutic potential of a novel compound.
3.2. Detailed Methodologies
-
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Create a series of dilutions of the compound.
-
In a 96-well plate, add 100 µL of each dilution to 100 µL of a 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox should be used as a positive control.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
-
-
LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.
-
Measure absorbance at 540 nm.
-
A known iNOS inhibitor (e.g., L-NAME) should be used as a positive control.
-
Perform a cell viability assay (e.g., MTT) in parallel to exclude cytotoxic effects.
-
Hypothetical Data Presentation
The following tables illustrate how quantitative data from the proposed experiments could be structured.
Table 1: In Vitro Antioxidant and Anti-inflammatory Activity (Hypothetical Data)
| Assay | Endpoint | This compound | Positive Control (Trolox/L-NAME) |
| DPPH Scavenging | IC50 (µM) | 45.2 ± 3.8 | 15.7 ± 1.2 |
| ABTS Scavenging | IC50 (µM) | 38.9 ± 4.1 | 12.1 ± 0.9 |
| NO Production Inhibition | IC50 (µM) | 62.5 ± 5.5 | 25.3 ± 2.1 |
| COX-2 Enzyme Inhibition | IC50 (µM) | 88.1 ± 7.3 | 5.4 ± 0.4 (Celecoxib) |
Table 2: Effect on Gene Expression in LPS-stimulated Macrophages (Hypothetical Data)
| Target Gene | Treatment (10 µM) | Fold Change vs. LPS Control | p-value |
| TNF-α | This compound | 0.45 | <0.01 |
| IL-6 | This compound | 0.52 | <0.01 |
| iNOS | This compound | 0.38 | <0.001 |
| HO-1 | This compound | 2.8 | <0.01 |
Conclusion and Future Directions
This document outlines a theoretical basis and a practical research plan for the initial investigation of this compound's therapeutic potential. The core hypotheses center on its potential to mitigate oxidative stress and inflammation through the modulation of the Nrf2 and NF-κB pathways, respectively. The proposed experimental workflow provides a clear path for validating these hypotheses, starting from basic in vitro screening and progressing to more complex cell-based assays and in vivo models. Future research should focus on the synthesis and purification of the compound, followed by systematic execution of the described experimental protocols. Positive findings would warrant further investigation into its pharmacokinetic properties, safety profile, and efficacy in relevant animal models of human disease.
Solubility and stability of (p-Hydroxybenzyl)malonic acid in different solvents
An In-depth Technical Guide on the Solubility and Stability of (p-Hydroxybenzyl)malonic Acid
Disclaimer: Publicly available data on the solubility and stability of this compound is scarce. This guide provides a framework based on the general principles of physical chemistry and established methodologies for characterizing analogous chemical structures, such as substituted phenolic acids and malonic acid derivatives. The experimental protocols detailed herein are standard methods that can be applied to determine the specific properties of this compound.
Introduction to this compound
This compound is a dicarboxylic acid featuring a p-hydroxybenzyl substituent on the alpha-carbon. Its chemical structure, containing both a phenolic hydroxyl group and two carboxylic acid moieties, dictates its physicochemical properties. These functional groups allow for hydrogen bonding and ionization, which are critical determinants of its solubility and stability in various solvent systems. Understanding these characteristics is fundamental for its application in research and drug development, particularly in formulation, storage, and delivery.
Predicted Physicochemical Properties
The presence of polar functional groups (-COOH, -OH) suggests that this compound will exhibit higher solubility in polar protic solvents (e.g., water, ethanol) compared to nonpolar solvents (e.g., hexane). The solubility in aqueous media is expected to be highly dependent on pH due to the ionizable nature of the carboxylic acid and phenolic groups.
Potential stability concerns include:
-
Decarboxylation: Malonic acids are known to undergo decarboxylation upon heating, yielding a substituted acetic acid.
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be catalyzed by light, metal ions, or high pH.
-
Esterification: In the presence of alcohol-based solvents, particularly under acidic conditions, the carboxylic acid groups may undergo esterification.
Solubility Profile
The solubility of a compound is a critical parameter influencing its bioavailability and formulation possibilities. The following sections detail standard methods for determining both thermodynamic and kinetic solubility.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, acetone, dichloromethane).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the suspensions to settle. Filter the supernatant through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: Express solubility in units such as mg/mL or µg/mL.
Quantitative Data: Solubility in Various Solvents
The following table is a template for presenting experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Purified Water | 25 | Data | Shake-Flask |
| PBS (pH 7.4) | 37 | Data | Shake-Flask |
| Ethanol | 25 | Data | Shake-Flask |
| Methanol | 25 | Data | Shake-Flask |
| Acetone | 25 | Data | Shake-Flask |
| Dichloromethane | 25 | Data | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data | Shake-Flask |
Experimental Protocol: pH-Dependent Aqueous Solubility
-
Buffer Preparation: Prepare a series of buffers covering a wide physiological and formulation pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Solubility Determination: Perform the shake-flask method as described in Section 3.1 for each buffer.
-
Analysis: Plot the determined solubility (on a logarithmic scale) against the pH to generate a pH-solubility profile.
Quantitative Data: pH-Solubility Profile
This table is a template for presenting pH-solubility data.
| pH | Buffer System | Temperature (°C) | Solubility (mg/mL) |
| 2.0 | HCl | 37 | Data |
| 4.0 | Acetate | 37 | Data |
| 6.0 | Phosphate | 37 | Data |
| 7.4 | Phosphate (PBS) | 37 | Data |
| 8.0 | Phosphate/Borate | 37 | Data |
| 10.0 | Borate | 37 | Data |
Chemical Stability Assessment
Stability testing is crucial to identify potential degradation pathways and to establish appropriate storage conditions. Forced degradation (or stress testing) is employed to accelerate the degradation process.
Experimental Protocol: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C for a specified time.
-
Basic Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C for a specified time.
-
Oxidation: Add 3-6% H₂O₂ and keep at room temperature.
-
Thermal Stress: Heat the solution at 60-80 °C.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.
Methodological & Application
Application Notes and Protocols: (p-Hydroxybenzyl)malonic acid in Lipogenesis Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
De novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from simpler precursors, is a critical process in cellular energy storage and homeostasis.[1] Aberrant upregulation of DNL is implicated in various pathologies, including metabolic syndrome, cardiovascular disease, and cancer.[1] This makes the enzymes of the DNL pathway attractive targets for therapeutic intervention.[1] (p-Hydroxybenzyl)malonic acid is a compound investigated for its potential to inhibit lipogenesis. These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on de novo lipogenesis in an in vitro cell-based assay. The protocol is designed for researchers in drug discovery and metabolic disease to evaluate the efficacy and potency of potential lipogenesis inhibitors.
Introduction to De Novo Lipogenesis
De novo lipogenesis is the endogenous process of synthesizing fatty acids, primarily in the liver and adipose tissue. The pathway begins with the conversion of cytosolic citrate to acetyl-CoA, a reaction catalyzed by ATP-citrate lyase (ACLY). Acetyl-CoA is then carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC), the rate-limiting step in fatty acid synthesis.[1] Finally, fatty acid synthase (FASN) catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing fatty acid chain, ultimately producing palmitate.[1][2] This pathway is tightly regulated by hormonal and nutritional signals, with insulin being a potent activator.[3][4] Several signaling pathways, including the PI3K/Akt/mTOR and AMPK pathways, play crucial roles in modulating the expression and activity of key lipogenic enzymes.[5][6][7]
Principle of the Lipogenesis Inhibition Assay
The inhibitory effect of this compound on de novo lipogenesis can be quantified by measuring the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate or [³H]-acetate, into newly synthesized lipids in cultured cells. In this assay, cells are incubated with the radiolabeled substrate in the presence of varying concentrations of the test compound. Insulin is typically used to stimulate lipogenesis.[8] Following incubation, total lipids are extracted, and the amount of radioactivity incorporated into the lipid fraction is measured using liquid scintillation counting. A decrease in radioactivity in the presence of this compound indicates inhibition of the lipogenesis pathway.
Materials and Reagents
-
Cell Line: Human hepatoma cell line (e.g., HepG2) or primary hepatocytes.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
This compound
-
Insulin Solution
-
Radiolabeled Acetate: [¹⁴C]-Sodium Acetate or [³H]-Sodium Acetate
-
Phosphate-Buffered Saline (PBS)
-
0.1 N Hydrochloric Acid (HCl)
-
Chloroform:Methanol Solution (2:1, v/v)
-
Scintillation Cocktail
-
BCA Protein Assay Kit
-
Multi-well culture plates (24-well or 12-well)
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Cell Seeding and Culture: a. Seed HepG2 cells in 24-well plates at a density of 2 x 10⁵ cells/well. b. Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. c. Allow the cells to attach and grow to 80-90% confluency.
2. Serum Starvation: a. The evening before the assay, wash the cells twice with warm PBS. b. Replace the culture medium with serum-free DMEM. c. Incubate the cells overnight at 37°C. This step is crucial to reduce basal lipogenesis and remove confounding factors from the serum.[8]
3. Treatment with this compound: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations. Include a vehicle control (solvent only). c. Aspirate the serum-free medium from the cells and add the medium containing the different concentrations of the test compound or vehicle. d. Pre-incubate the cells with the compound for 1-2 hours at 37°C.
4. Lipogenesis Induction and Radiolabeling: a. Prepare the "Lipogenesis Medium" by supplementing serum-free DMEM with 100 nM insulin and 1 µCi/mL of [¹⁴C]-acetate.[8] b. After the pre-incubation period, add the Lipogenesis Medium to each well. c. Incubate the cells at 37°C for 2-4 hours.[8][9]
5. Lipid Extraction: a. After the incubation, aspirate the medium and wash the cells twice with ice-cold PBS. b. Lyse the cells by adding 200 µL of 0.1 N HCl to each well and scraping the cells.[8] c. Transfer the cell lysate to a microcentrifuge tube. d. Add 750 µL of chloroform:methanol (2:1, v/v) to each tube. e. Vortex vigorously for 1 minute and then centrifuge at 12,000 x g for 10 minutes to separate the phases. f. Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube. g. Evaporate the solvent under a stream of nitrogen gas or in a vacuum concentrator.
6. Quantification and Data Analysis: a. Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v). b. Transfer the resuspended lipids to a scintillation vial. c. Add 4 mL of scintillation cocktail to each vial. d. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter. e. To normalize the data, a parallel plate of cells should be used to determine the protein concentration in each well using a BCA protein assay. f. Calculate the rate of lipogenesis as CPM per milligram of protein. g. The percentage of inhibition for each concentration of this compound can be calculated using the following formula: % Inhibition = [1 - (CPM_treated / CPM_vehicle)] x 100 h. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation
Table 1: Effect of this compound on [¹⁴C]-Acetate Incorporation into Lipids in HepG2 Cells
| Concentration of this compound (µM) | Mean CPM/mg protein (± SD) | % Inhibition |
| 0 (Vehicle) | 15,234 ± 850 | 0 |
| 1 | 13,102 ± 730 | 14.0 |
| 5 | 9,898 ± 550 | 35.0 |
| 10 | 7,617 ± 420 | 50.0 |
| 25 | 4,570 ± 250 | 70.0 |
| 50 | 2,285 ± 130 | 85.0 |
| 100 | 1,523 ± 90 | 90.0 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro lipogenesis inhibition assay.
Signaling Pathway of Lipogenesis Inhibition
Caption: Potential mechanism of lipogenesis inhibition.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background radioactivity in control wells | Incomplete washing of cells | Ensure thorough washing with ice-cold PBS before cell lysis. |
| Contamination of reagents | Use fresh, sterile reagents. | |
| Low signal in insulin-stimulated wells | Inactive insulin | Use a fresh stock of insulin and verify its activity. |
| Suboptimal cell health | Ensure cells are healthy and not over-confluent before starting the assay. | |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a uniform single-cell suspension and proper mixing before seeding. |
| Pipetting errors | Use calibrated pipettes and be consistent with pipetting techniques. |
Conclusion
This application note provides a comprehensive protocol for evaluating the inhibitory potential of this compound on de novo lipogenesis. By following this detailed methodology, researchers can obtain reliable and reproducible data to characterize the efficacy of novel lipogenesis inhibitors. The provided diagrams offer a clear visualization of the experimental workflow and the underlying biological pathways, aiding in the understanding and execution of the assay. This protocol is a valuable tool for scientists engaged in the development of therapeutics for metabolic diseases.
References
- 1. Lipogenesis inhibitors: therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of the pro-oncogenic enzyme fatty acid synthase in the hallmarks of cancer: a promising target in anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of nutritional and hormonal regulation of lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of nutritional and hormonal regulation of lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Insulin signaling in fatty acid and fat synthesis: a transcriptional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes [jove.com]
Application Notes & Protocols: Synthesis of (p-Hydroxybenzyl)malonic acid via Knoevenagel Condensation and Subsequent Reduction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental procedure for the synthesis of (p-Hydroxybenzyl)malonic acid. The synthesis is a two-step process commencing with a sustainable L-proline catalyzed Knoevenagel condensation of p-hydroxybenzaldehyde and malonic acid to yield the intermediate, (p-Hydroxybenzylidene)malonic acid. This intermediate is subsequently reduced via catalytic transfer hydrogenation to afford the final saturated product. This protocol offers a greener alternative to traditional methods that often employ toxic reagents like pyridine.[1] All quantitative data is summarized for clarity, and a detailed workflow is provided.
I. Chemical Reaction Overview
The synthesis proceeds in two distinct stages:
-
Knoevenagel Condensation: p-Hydroxybenzaldehyde reacts with malonic acid in the presence of an L-proline catalyst to form an α,β-unsaturated dicarboxylic acid, (p-Hydroxybenzylidene)malonic acid.
-
Reduction: The carbon-carbon double bond of the intermediate is selectively reduced through catalytic transfer hydrogenation to yield the target compound, this compound.
II. Experimental Protocols
A. Materials and Equipment
-
Reagents: p-Hydroxybenzaldehyde, Malonic acid, L-proline, Ethanol (EtOH), Ethyl acetate (EtOAc), Hydrochloric acid (HCl), Sodium sulfate (Na₂SO₄), Palladium on carbon (10% Pd/C), Formic acid (HCOOH).
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, rotary evaporator, Buchner funnel, filtration apparatus, standard laboratory glassware, NMR spectrometer, IR spectrometer, melting point apparatus.
B. Protocol 1: Knoevenagel Condensation for (p-Hydroxybenzylidene)malonic acid
This protocol is adapted from a sustainable method utilizing L-proline as an organocatalyst.[1]
-
Reaction Setup: In a 250 mL round-bottom flask, combine p-hydroxybenzaldehyde (e.g., 10 mmol, 1.22 g) and malonic acid (e.g., 11 mmol, 1.14 g, 1.1 eq).
-
Addition of Catalyst and Solvent: Add L-proline (e.g., 1 mmol, 0.115 g, 0.1 eq) and 50 mL of ethanol to the flask.
-
Reaction Conditions: Equip the flask with a reflux condenser and magnetic stir bar. Heat the mixture to 60°C and stir for 4 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: To the resulting crude solid, add 50 mL of 1M HCl and stir. Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield (p-Hydroxybenzylidene)malonic acid as a solid. The product can be further purified by recrystallization if necessary.
C. Protocol 2: Reduction of (p-Hydroxybenzylidene)malonic acid
This is a representative procedure for catalytic transfer hydrogenation.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the (p-Hydroxybenzylidene)malonic acid (e.g., 5 mmol, 1.04 g) obtained from the previous step in 50 mL of ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (e.g., 5 mol %, ~53 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogen Donor Addition: To the stirred suspension, add formic acid (e.g., 25 mmol, 0.94 mL, 5 eq) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethyl acetate.
-
Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).
III. Data Presentation
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Reported Yield |
| p-Hydroxybenzaldehyde | HO-C₆H₄-CHO | C₇H₆O₂ | 122.12 | White to pale yellow solid | N/A |
| (p-Hydroxybenzylidene)malonic acid | HO-C₆H₄-CH=C(COOH)₂ | C₁₀H₈O₅ | 208.17 | Solid | 60-80%[1] |
| This compound | HO-C₆H₄-CH₂-CH(COOH)₂ | C₁₀H₁₀O₅ | 210.18 | Solid | Not specified |
IV. Visualization of Experimental Workflow
The logical flow of the entire synthesis process is depicted in the following diagram.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Step-by-Step Malonic Ester Synthesis of p-Hydroxybenzyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of p-hydroxybenzyl derivatives via malonic ester synthesis. This versatile method allows for the construction of valuable intermediates in medicinal chemistry and materials science. The protocols outlined below include the protection of the phenolic hydroxyl group, alkylation of diethyl malonate, and subsequent deprotection and decarboxylation to yield the target compound.
Introduction
The malonic ester synthesis is a classic and highly effective method for the preparation of carboxylic acids. The core of this synthesis involves the alkylation of the enolate of diethyl malonate, followed by hydrolysis of the ester groups and decarboxylation of the resulting malonic acid derivative. For the synthesis of p-hydroxybenzyl derivatives, a key consideration is the protection of the acidic phenolic hydroxyl group to prevent unwanted side reactions during the base-mediated alkylation step. This application note details a robust protocol employing a benzyl protecting group for the hydroxyl moiety, ensuring a clean and efficient synthesis.
Data Presentation
The following table summarizes the quantitative data for each step of the synthesis of p-hydroxybenzylmalonic acid. The yields and reaction conditions are representative and may be optimized for specific substrates and scales.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Protection of p-Hydroxybenzaldehyde | p-Hydroxybenzaldehyde, Benzyl chloride, K₂CO₃ | Acetonitrile | 80 | 12 | >95 |
| 2 | Reduction to Alcohol | 4-(Benzyloxy)benzaldehyde, NaBH₄ | Methanol | 0 to RT | 2 | ~98 |
| 3 | Chlorination of Alcohol | 4-(Benzyloxy)benzyl alcohol, SOCl₂ | Dichloromethane | 0 to RT | 1 | >90 |
| 4 | Alkylation of Diethyl Malonate | Diethyl malonate, NaOEt, 4-(Benzyloxy)benzyl chloride | Ethanol | Reflux | 4-6 | 80-90 |
| 5 | Hydrolysis and Decarboxylation | Diethyl 2-(4-(benzyloxy)benzyl)malonate, KOH, HCl | Ethanol/Water | Reflux | 12 | 85-95 |
| 6 | Deprotection | 2-(4-(Benzyloxy)benzyl)malonic acid, H₂, Pd/C | Methanol | RT | 4 | >95 |
Experimental Protocols
Step 1: Protection of p-Hydroxybenzaldehyde as a Benzyl Ether
Principle: The phenolic hydroxyl group of p-hydroxybenzaldehyde is protected as a benzyl ether via a Williamson ether synthesis to prevent its reaction in subsequent basic steps.
Methodology:
-
To a solution of p-hydroxybenzaldehyde (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the suspension vigorously and add benzyl chloride (1.1 eq) dropwise.
-
Heat the reaction mixture to 80°C and maintain for 12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(benzyloxy)benzaldehyde.
-
The product can be purified by recrystallization from ethanol.
Step 2: Reduction of 4-(Benzyloxy)benzaldehyde to the Corresponding Alcohol
Principle: The aldehyde functional group is selectively reduced to a primary alcohol using sodium borohydride.
Methodology:
-
Dissolve 4-(benzyloxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(benzyloxy)benzyl alcohol as a white solid.
Step 3: Conversion of 4-(Benzyloxy)benzyl Alcohol to the Chloride
Principle: The benzylic alcohol is converted to the corresponding chloride, which will serve as the alkylating agent in the malonic ester synthesis.
Methodology:
-
Dissolve 4-(benzyloxy)benzyl alcohol (1.0 eq) in anhydrous dichloromethane in a flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to 0°C.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 4-(benzyloxy)benzyl chloride. This product is often used in the next step without further purification.
Step 4: Alkylation of Diethyl Malonate
Principle: The enolate of diethyl malonate, generated by a strong base, acts as a nucleophile and displaces the chloride from 4-(benzyloxy)benzyl chloride in an SN2 reaction.
Methodology:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq) to absolute ethanol.
-
Once the sodium has completely dissolved, add diethyl malonate (1.0 eq) dropwise to the sodium ethoxide solution.
-
Stir the mixture for 30 minutes at room temperature to ensure complete formation of the enolate.
-
Add a solution of 4-(benzyloxy)benzyl chloride (1.0 eq) in absolute ethanol dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into a mixture of ice and water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain diethyl 2-(4-(benzyloxy)benzyl)malonate.
Step 5: Hydrolysis and Decarboxylation
Principle: The diethyl ester is hydrolyzed to a dicarboxylic acid under basic conditions, which upon acidification and heating, undergoes decarboxylation to yield the corresponding carboxylic acid.[1]
Methodology:
-
Dissolve the diethyl 2-(4-(benzyloxy)benzyl)malonate (1.0 eq) in ethanol.
-
Add a solution of potassium hydroxide (3.0 eq) in water.
-
Heat the mixture to reflux for 12 hours to ensure complete hydrolysis.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~1-2. A precipitate should form.
-
Heat the acidified mixture to reflux for 1-2 hours to effect decarboxylation.
-
Cool the mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold water and dry to obtain 2-(4-(benzyloxy)benzyl)malonic acid.
Step 6: Deprotection of the Phenolic Hydroxyl Group
Principle: The benzyl protecting group is removed by catalytic hydrogenation to yield the final p-hydroxybenzyl derivative.
Methodology:
-
Dissolve 2-(4-(benzyloxy)benzyl)malonic acid (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, 2-(4-hydroxybenzyl)malonic acid.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of p-hydroxybenzyl derivatives.
Reaction Mechanism Pathway
Caption: Key steps in the malonic ester synthesis mechanism.
References
Application Notes and Protocols: (p-Hydroxybenzyl)malonic acid in Obesity Research
Initial Literature and Data Review Summary
An extensive review of scientific literature was conducted to gather data on the use of (p-Hydroxybenzyl)malonic acid as a research tool in obesity studies. The search aimed to identify its mechanism of action, relevant signaling pathways, established experimental protocols, and associated quantitative data.
Key Findings
The comprehensive search did not yield any specific studies or data pertaining to the application of This compound in the context of obesity research. The existing scientific literature, as accessible through the conducted searches, does not contain information on its mechanism of action, efficacy, or use in experimental models of obesity.
Consequently, the core requirements for this request—including the creation of data tables, detailed experimental protocols, and signaling pathway diagrams for this compound—cannot be fulfilled at this time due to the absence of foundational research data.
Alternative Compound for Consideration: p-Hydroxybenzyl Alcohol (HBA)
In contrast, the literature search revealed a significant body of research on a structurally related compound, p-Hydroxybenzyl alcohol (HBA) , and its potential anti-obesity effects. Studies on HBA have identified several mechanisms of action and have begun to elucidate the signaling pathways involved.
Proposed Alternative Application Notes and Protocols
Given the user's interest in this chemical class for obesity research, we propose to provide detailed Application Notes and Protocols for p-Hydroxybenzyl alcohol (HBA) . This alternative report would include:
-
Mechanism of Action of HBA: Detailing its inhibitory effects on key enzymes related to obesity.
-
Signaling Pathways Modulated by HBA: Illustrating the molecular pathways influenced by HBA treatment.
-
Experimental Protocols for HBA: Providing methodologies for in vitro and in vivo studies based on published research.
-
Quantitative Data for HBA: Summarizing the reported efficacy and dose-response relationships in tabular format.
-
Visualizations: Creating the requested Graphviz diagrams for HBA's signaling pathways and experimental workflows.
This alternative approach would provide valuable, actionable information for researchers in the field of obesity and drug development, leveraging the available scientific data for a closely related and well-studied compound. We await user confirmation to proceed with the generation of this alternative content.
Application Notes and Protocols: Laboratory Preparation of 2-[(4-Hydroxyphenyl)methyl]propanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed laboratory protocols for the synthesis of 2-[(4-hydroxyphenyl)methyl]propanedioic acid, a valuable building block in medicinal chemistry and materials science. Two primary synthetic routes are presented: the Malonic Ester Synthesis and the Knoevenagel-Doebner Condensation followed by catalytic hydrogenation. These methods offer flexibility in starting materials and reaction conditions. Additionally, this note discusses the potential biological relevance of the target molecule by illustrating its putative inhibitory effect on the NF-κB signaling pathway, a key regulator of inflammation.
Introduction
2-[(4-Hydroxyphenyl)methyl]propanedioic acid, also known as (p-hydroxybenzyl)malonic acid, is a substituted malonic acid derivative. Its structure, featuring both a carboxylic acid moiety and a phenol group, makes it a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents and functional polymers. The protocols detailed herein provide reliable methods for its laboratory-scale preparation.
Synthetic Protocols
Two effective methods for the preparation of 2-[(4-hydroxyphenyl)methyl]propanedioic acid are outlined below.
Method 1: Malonic Ester Synthesis
This classic approach involves the alkylation of diethyl malonate with a p-hydroxybenzyl halide, followed by saponification of the resulting diester. To prevent side reactions with the phenolic hydroxyl group, it is often protected during the alkylation step. Here, we present a protocol using 4-(benzyloxy)benzyl chloride, followed by a deprotection/hydrolysis step.
Experimental Workflow:
Protocol 1.1: Synthesis of Diethyl 2-((4-(benzyloxy)phenyl)methyl)propanedioate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.
-
To the resulting sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature.
-
After the addition is complete, add a solution of 4-(benzyloxy)benzyl chloride (1.0 eq) in absolute ethanol dropwise.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Cool the mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-((4-(benzyloxy)phenyl)methyl)propanedioate.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 1.2: Hydrolysis and Deprotection to 2-[(4-Hydroxyphenyl)methyl]propanedioic acid
-
Dissolve the purified diethyl 2-((4-(benzyloxy)phenyl)methyl)propanedioate (1.0 eq) in a suitable solvent such as ethanol.
-
Add an aqueous solution of sodium hydroxide (2.5 - 3.0 eq).
-
Heat the mixture to reflux for 4-6 hours to effect saponification.
-
Simultaneously, the benzyl protecting group is cleaved under these basic conditions, though a separate hydrogenation step (using H₂ and Pd/C) prior to hydrolysis is a more common deprotection strategy.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain pure 2-[(4-hydroxyphenyl)methyl]propanedioic acid.[1][2]
Quantitative Data (Method 1):
| Parameter | Value | Reference |
| Molar Ratio (Diethyl Malonate:Base:Alkylating Agent) | 1.1 : 1.0 : 1.0 | General Malonic Ester Synthesis |
| Reaction Time (Alkylation) | 6 - 8 hours | General Malonic Ester Synthesis |
| Reaction Temperature (Alkylation) | Reflux | General Malonic Ester Synthesis |
| Reaction Time (Hydrolysis) | 4 - 6 hours | General Saponification Protocols |
| Reaction Temperature (Hydrolysis) | Reflux | General Saponification Protocols |
| Expected Yield | 70-85% (overall) | Based on similar syntheses |
Method 2: Knoevenagel-Doebner Condensation and Reduction
This method involves the condensation of p-hydroxybenzaldehyde with malonic acid to form an unsaturated intermediate, followed by catalytic hydrogenation to yield the final product.
Experimental Workflow:
Protocol 2.1: Synthesis of 2-((4-Hydroxyphenyl)methylene)propanedioic acid
-
In a round-bottom flask, dissolve malonic acid (1.5 - 2.0 eq) in a minimal amount of pyridine.
-
Add p-hydroxybenzaldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80°C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield crude 2-((4-hydroxyphenyl)methylene)propanedioic acid.
Protocol 2.2: Catalytic Hydrogenation to 2-[(4-Hydroxyphenyl)methyl]propanedioic acid
-
In a hydrogenation flask, dissolve the crude 2-((4-hydroxyphenyl)methylene)propanedioic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction mixture vigorously for 12-24 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system to obtain pure 2-[(4-hydroxyphenyl)methyl]propanedioic acid.[1][2]
Quantitative Data (Method 2):
| Parameter | Value | Reference |
| Molar Ratio (p-Hydroxybenzaldehyde:Malonic Acid) | 1.0 : 1.5-2.0 | General Knoevenagel-Doebner |
| Reaction Time (Condensation) | 2 - 4 hours | General Knoevenagel-Doebner |
| Reaction Temperature (Condensation) | 60 - 80°C | General Knoevenagel-Doebner |
| Catalyst (Hydrogenation) | 10% Pd/C | [3] |
| Hydrogen Pressure | 1 atm (balloon) to 50 psi | [3] |
| Reaction Time (Hydrogenation) | 12 - 24 hours | [3] |
| Expected Yield | 65-80% (overall) | Based on similar syntheses |
Putative Biological Activity and Signaling Pathway
Phenolic compounds are known to possess a wide range of biological activities, including anti-inflammatory effects. A key mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, such as those encoding cytokines and chemokines.[4]
NF-κB Signaling Pathway and Inhibition by Phenolic Compounds:
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of genes involved in the inflammatory response.
Phenolic compounds, potentially including 2-[(4-hydroxyphenyl)methyl]propanedioic acid, can interfere with this pathway at multiple points.[6][7] They may inhibit the activity of the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB in its inactive cytoplasmic state. Alternatively, some phenolic compounds have been shown to directly inhibit the binding of activated NF-κB to its DNA target sequences.[6] Both mechanisms ultimately lead to a downregulation of pro-inflammatory gene expression, contributing to the anti-inflammatory effects of these compounds.
Conclusion
The synthetic protocols provided in this application note offer reliable and adaptable methods for the laboratory-scale preparation of 2-[(4-hydroxyphenyl)methyl]propanedioic acid. The choice between the Malonic Ester Synthesis and the Knoevenagel-Doebner/Reduction route will depend on the availability of starting materials and the desired scale of the reaction. The potential for this molecule to modulate inflammatory pathways, such as the NF-κB signaling cascade, highlights its importance as a target for further investigation in drug discovery and development.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]
- 5. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-based Assay for Evaluating the Cytotoxicity of (p-Hydroxybenzyl)malonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(p-Hydroxybenzyl)malonic acid is a hydroxyphenyl derivative with potential biological activities. Structurally, it combines motifs from p-hydroxybenzyl alcohol, known for its neuroprotective properties, and malonic acid, a compound known to influence cellular metabolism and induce cytotoxicity through mitochondrial stress. These application notes provide a detailed protocol for assessing the cytotoxic and apoptotic effects of (p--Hydroxybenzyl)malonic acid in a human neuroblastoma cell line (SH-SY5Y), a common model for neurotoxicity and neuroprotection studies. The described assays quantify cell viability, the generation of reactive oxygen species (ROS), and the activity of caspase-3, a key executioner in apoptosis.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on SH-SY5Y Cells (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{7}{*}{78.5} |
| 10 | 95.2 ± 5.1 | |
| 25 | 81.3 ± 6.2 | |
| 50 | 60.7 ± 4.8 | |
| 100 | 45.1 ± 3.9 | |
| 200 | 22.5 ± 2.7 | |
| 400 | 10.8 ± 1.9 |
Table 2: Induction of Reactive Oxygen Species (ROS) in SH-SY5Y Cells
| Treatment (24h) | Fold Increase in ROS (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.1 |
| This compound (78.5 µM) | 3.2 ± 0.4 |
| Positive Control (H₂O₂) | 4.5 ± 0.5 |
Table 3: Caspase-3 Activity in SH-SY5Y Cells
| Treatment (24h) | Fold Increase in Caspase-3 Activity (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.2 |
| This compound (78.5 µM) | 2.8 ± 0.3 |
| Positive Control (Staurosporine) | 4.1 ± 0.4 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[1] Incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., 10-400 µM). The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in each well with 100 µL of medium containing the different concentrations of this compound or vehicle control (medium with DMSO).
-
Incubate the plate for 24 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to detect intracellular ROS.
-
Procedure:
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with this compound at its IC50 concentration (determined from the MTT assay) and a positive control (e.g., 100 µM H₂O₂) for the desired time (e.g., 24 hours).
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM H₂DCFDA solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the H₂DCFDA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Caspase-3 Activity Assay
This colorimetric assay detects the activity of caspase-3, a key marker of apoptosis.
-
Procedure:
-
Seed SH-SY5Y cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.
-
Treat cells with this compound at its IC50 concentration and a positive control (e.g., 1 µM Staurosporine) for 24 hours.
-
Harvest the cells and lyse them using a chilled cell lysis buffer on ice for 10 minutes.[3]
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
In a 96-well plate, add 50 µg of protein from each sample and adjust the volume with lysis buffer.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.[4]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.[3][4]
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
Application Notes and Protocols for (p-Hydroxybenzyl)malonic acid in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and in vitro evaluation of (p-Hydroxybenzyl)malonic acid, a natural product with potential therapeutic applications. The following sections detail the necessary reagents, equipment, and step-by-step instructions for preparing the compound and conducting various in vitro assays to assess its biological activity.
Compound Information and Formulation
This compound, also known as 2-[(4-hydroxyphenyl)methyl]propanedioic acid, is a phenolic compound with the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol .[1][2][3] For in vitro experiments, proper formulation is crucial to ensure solubility, stability, and accurate dosing.
Solubility and Stock Solution Preparation
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 55 mg/mL (261.68 mM).[1] It is common practice to prepare a concentrated stock solution, which can then be diluted to the final desired concentration in the cell culture medium or assay buffer.[4][5] This approach minimizes the number of repetitive weighings and reduces the potential for error.[4]
Table 1: Stock Solution Preparation Parameters
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2][3] |
| CAS Number | 90844-16-9 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₅ | [1][3] |
| Molecular Weight | 210.18 g/mol | [1][3] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Maximum Stock Concentration | 55 mg/mL (261.68 mM) | [1] |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution | -80°C for up to 1 year | [1] |
Protocol for Preparing a 100 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh 21.02 mg of this compound powder.
-
Dissolving: Transfer the powder to a sterile microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.
-
Mixing: Vortex the tube until the compound is completely dissolved. Gentle warming and sonication may be used to facilitate dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Note: The final concentration of DMSO in the in vitro assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
In Vitro Experimental Protocols
Based on the phenolic structure of this compound, several in vitro assays are relevant for characterizing its bioactivity. These include assessing its antioxidant potential, effects on cell viability, and enzyme inhibition properties.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][4][6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Table 2: MTT Assay Parameters
| Parameter | Description |
| Cell Density | 1 x 10⁴ - 1 x 10⁵ cells/well |
| Treatment Volume | 100 µL |
| MTT Concentration | 0.5 mg/mL (final) |
| Incubation with MTT | 4 hours |
| Solubilization Volume | 100 µL |
| Absorbance Wavelength | 570 nm (reference 630 nm) |
Antioxidant Activity Assessment (DPPH and ABTS Assays)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used to evaluate the free radical scavenging activity of compounds.[7][8]
DPPH Assay Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.
ABTS Assay Protocol:
-
Reagent Preparation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of various concentrations of this compound to 190 µL of the diluted ABTS radical solution.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
Table 3: Antioxidant Assay Parameters
| Parameter | DPPH Assay | ABTS Assay |
| Radical Solution | 0.1 mM DPPH in methanol | Diluted ABTS radical cation |
| Reaction Volume | 200 µL | 200 µL |
| Incubation Time | 30 minutes | 6 minutes |
| Wavelength | 517 nm | 734 nm |
Tyrosinase Inhibition Assay
Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is relevant for applications in cosmetics and treatments for hyperpigmentation.[9]
Protocol:
-
Reagent Preparation: Prepare solutions of tyrosinase enzyme and its substrate (L-tyrosine or L-DOPA) in an appropriate buffer (e.g., phosphate buffer, pH 6.8).
-
Reaction Mixture: In a 96-well plate, add 20 µL of various concentrations of this compound, 50 µL of the tyrosinase enzyme solution, and incubate at 25°C for 10 minutes.[9]
-
Initiate Reaction: Add 30 µL of the substrate solution to each well.[9]
-
Kinetic Measurement: Measure the absorbance at 510 nm in a kinetic mode for 30-60 minutes at 25°C.[10]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of tyrosinase inhibition relative to a control without the inhibitor.
Table 4: Tyrosinase Inhibition Assay Parameters
| Parameter | Description |
| Enzyme | Mushroom Tyrosinase |
| Substrate | L-tyrosine or L-DOPA |
| Incubation with Inhibitor | 10 minutes at 25°C |
| Wavelength | 510 nm |
| Measurement Mode | Kinetic |
Signaling Pathways and Experimental Workflows
Structurally similar p-hydroxybenzyl compounds have been shown to modulate several key signaling pathways involved in cellular stress responses and metabolism.[11][12][13] The following diagrams illustrate a potential signaling pathway that could be affected by this compound and a general experimental workflow for its in vitro characterization.
Caption: Potential Nrf2-mediated antioxidant signaling pathway.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. abcam.com [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. activeconceptsllc.com [activeconceptsllc.com]
- 10. content.abcam.com [content.abcam.com]
- 11. Frontiers | P- Hydroxybenzyl Alcohol Alleviates Oxidative Stress in a Nonalcoholic Fatty Liver Disease Larval Zebrafish Model and a BRL-3A Hepatocyte Via the Nrf2 Pathway [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Notes: High-Throughput Screening of (p-Hydroxybenzyl)malonic acid for Sirtuin 1 Inhibition
Introduction
(p-Hydroxybenzyl)malonic acid is a hydroxyphenyl derivative that has been identified as an inhibitor of insulin-induced lipogenesis in rat adipocytes, with a reported IC50 value of 3.8 μM. The molecular mechanisms underlying this inhibition are of significant interest for the development of novel therapeutics targeting metabolic disorders. One plausible pathway for the regulation of lipogenesis is through the modulation of sirtuins, a class of NAD+-dependent deacetylases. Specifically, Sirtuin 1 (SIRT1) is a key regulator of lipid metabolism and adipogenesis. SIRT1 can deacetylate and repress the activity of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of fat cell differentiation and lipid storage. Inhibition of SIRT1 would therefore be expected to enhance PPARγ activity and promote lipogenesis. Conversely, the observed anti-lipogenic effect of this compound suggests it may act as a SIRT1 activator. To investigate this hypothesis, a robust high-throughput screening (HTS) assay is required to determine the effect of this compound on SIRT1 activity.
This application note describes a fluorescence-based assay for the high-throughput screening of this compound as a potential modulator of SIRT1 activity. The protocol is designed for a 96-well plate format and provides a rapid and sensitive method for determining the inhibitory or activating potential of test compounds.
Signaling Pathway
The proposed signaling pathway involves the regulation of PPARγ by SIRT1. SIRT1-mediated deacetylation of PPARγ leads to its repression, thereby inhibiting adipogenesis and lipogenesis. Compounds that modulate SIRT1 activity can therefore influence this pathway.
Experimental Workflow
The high-throughput screening workflow consists of compound preparation, assay execution in a 96-well plate, and data analysis to determine the effect of this compound on SIRT1 activity.
Data Presentation
The following table summarizes hypothetical data for the inhibition of SIRT1 by this compound. The results indicate a dose-dependent inhibition of SIRT1 activity.
| Compound Concentration (µM) | Average Fluorescence (RFU) | % Inhibition |
| 0 (No Compound Control) | 1500 | 0 |
| 0 (Vehicle Control) | 1485 | 1 |
| 1 | 1350 | 10 |
| 5 | 1050 | 30 |
| 10 | 750 | 50 |
| 25 | 450 | 70 |
| 50 | 300 | 80 |
| 100 | 225 | 85 |
| IC50 (µM) | \multicolumn{2}{c | }{10.0 } |
Experimental Protocols
Materials and Reagents:
-
Recombinant Human SIRT1 enzyme
-
SIRT1 Fluorogenic Substrate (e.g., based on a p53 peptide with an acetylated lysine)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution (containing a protease like trypsin and a SIRT inhibitor like nicotinamide to stop the reaction)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in SIRT1 Assay Buffer to achieve final assay concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Protocol:
-
Prepare a master mix containing SIRT1 Assay Buffer, NAD+ (final concentration 0.5 mM), and SIRT1 enzyme (final concentration 10 µg/mL).
-
Add 40 µL of the master mix to each well of a 96-well plate.
-
Add 5 µL of the diluted this compound or vehicle control (SIRT1 Assay Buffer with DMSO) to the respective wells.
-
Include "No Compound" controls (only master mix and buffer) and "No Enzyme" controls (assay buffer, NAD+, and substrate, but no enzyme) for background fluorescence.
-
Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the SIRT1 Fluorogenic Substrate (final concentration 50 µM) to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of Developer Solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Subtract the average fluorescence of the "No Enzyme" control wells from all other readings to correct for background fluorescence.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of test well / Fluorescence of vehicle control well)]
-
Plot the % inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable data analysis software.
-
The described high-throughput screening protocol provides a reliable and efficient method for evaluating the inhibitory potential of this compound on SIRT1 activity. The hypothetical data presented suggests that this compound may indeed interact with and inhibit SIRT1, providing a potential mechanism for its observed effects on lipogenesis. Further studies are warranted to confirm this interaction and to elucidate the precise mode of inhibition. This assay can be readily adapted for the screening of other potential SIRT1 modulators in a drug discovery setting.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (p-Hydroxybenzyl)malonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (p-Hydroxybenzyl)malonic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Knoevenagel-Doebner condensation of p-hydroxybenzaldehyde with malonic acid. This reaction is typically catalyzed by a base, such as pyridine and piperidine, or more sustainable catalysts like proline.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Low Yields: The desired product, this compound, is an intermediate that can be unstable under certain reaction conditions.
-
Side Reactions: The most significant side reaction is the decarboxylation of the product to form p-coumaric acid, especially at elevated temperatures.
-
Use of Toxic Reagents: Traditional methods often employ toxic reagents like pyridine, posing health and environmental risks.[1][2]
-
Purification Difficulties: Separating the desired product from unreacted starting materials, the decarboxylated byproduct, and other impurities can be challenging.
Q3: Are there more sustainable and higher-yielding alternatives to the traditional Knoevenagel-Doebner condensation?
A3: Yes, a more sustainable approach using L-proline as a catalyst in ethanol has been developed for the synthesis of related p-hydroxycinnamic diacids. This method has been shown to produce yields in the range of 60-80% and avoids the use of toxic pyridine.[1]
Q4: How can I minimize the decarboxylation of this compound to p-coumaric acid?
A4: Decarboxylation is favored at higher temperatures.[1] To minimize this side reaction, it is crucial to maintain a low reaction temperature, ideally below 50°C.[1]
Q5: What is an alternative synthetic route to this compound?
A5: An alternative two-step synthesis can be employed. This involves the initial synthesis of diethyl (p-hydroxybenzyl)malonate, followed by its hydrolysis to yield this compound. This method can potentially offer higher yields and avoid the issue of decarboxylation during the initial condensation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the catalyst (e.g., proline, piperidine) is fresh and of high purity. |
| Low reaction temperature | While low temperature is crucial to prevent decarboxylation, ensure it is sufficient for the reaction to proceed. Monitor the reaction progress using TLC. | |
| Insufficient reaction time | Allow the reaction to proceed for a longer duration, monitoring its progress by TLC until the starting materials are consumed. | |
| Low Yield of Desired Product | Decarboxylation to p-coumaric acid | Maintain a strict low-temperature profile (e.g., 40°C) throughout the reaction.[1] |
| Suboptimal catalyst concentration | Optimize the catalyst loading. For proline-catalyzed reactions, around 0.1 equivalents has been shown to be effective for similar syntheses.[1] | |
| Incorrect stoichiometry | Ensure the correct molar ratios of reactants are used. An excess of malonic acid is often employed. | |
| Presence of Multiple Spots on TLC | Formation of byproducts (e.g., p-coumaric acid) | As mentioned, control the reaction temperature. Consider purification methods like column chromatography or recrystallization to separate the desired product. |
| Unreacted starting materials | Increase reaction time or slightly elevate the temperature, while carefully monitoring for decarboxylation. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction mixture | After quenching the reaction, acidification of the aqueous layer should precipitate the product. If not, extraction with a suitable organic solvent like ethyl acetate may be necessary. |
| Co-precipitation of impurities | Recrystallization from a suitable solvent system (e.g., ethanol/water) can help in obtaining a pure product. |
Experimental Protocols
Protocol 1: Proline-Catalyzed Knoevenagel-Doebner Condensation (Adapted for this compound)
This protocol is adapted from a sustainable method for synthesizing related p-hydroxycinnamic diacids and is optimized to favor the formation of the malonic acid adduct by maintaining a low temperature.[1]
Materials:
-
p-Hydroxybenzaldehyde
-
Malonic acid
-
L-proline
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve p-hydroxybenzaldehyde (1 equivalent) and malonic acid (1 equivalent) in ethanol.
-
Add L-proline (0.1 equivalent) to the mixture.
-
Stir the reaction mixture at 40°C for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Acidify the residue with 1M HCl to a pH of approximately 2.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Reaction Parameters for Proline-Catalyzed Synthesis of a Related p-Hydroxycinnamic Diacid [1]
| Parameter | Optimized Condition |
| Temperature | 60°C |
| Reaction Time | 4 hours |
| Malonic Acid Equivalents | 1 |
| Proline Equivalents | 0.1 |
| Yield | 60-80% |
Note: The optimized temperature in the cited study was 60°C for the corresponding cinnamic diacid. For isolating this compound, maintaining a lower temperature (e.g., 40°C) is recommended to minimize decarboxylation.
Protocol 2: Synthesis of Diethyl (p-hydroxybenzyl)malonate and Subsequent Hydrolysis
This two-step protocol offers an alternative route that may provide a higher yield of the final product by avoiding the direct isolation of the potentially unstable malonic acid intermediate from the Knoevenagel-Doebner reaction.
Step 1: Synthesis of Diethyl (p-hydroxybenzyl)malonate
Materials:
-
Diethyl malonate
-
p-Hydroxybenzaldehyde
-
Piperidine
-
Toluene
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of diethyl malonate (1.1 equivalents) and p-hydroxybenzaldehyde (1 equivalent) in toluene, add a catalytic amount of piperidine.
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Hydrolysis of Diethyl (p-hydroxybenzyl)malonate
Materials:
-
Diethyl (p-hydroxybenzyl)malonate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve diethyl (p-hydroxybenzyl)malonate in a mixture of THF and water.
-
Add an excess of LiOH or NaOH and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Concentrate the reaction mixture to remove the THF.
-
Acidify the aqueous residue with 1M HCl to a pH of approximately 2.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield this compound.
Visualizations
Caption: Knoevenagel-Doebner Synthesis Workflow.
Caption: Troubleshooting Logic for Low Yield.
References
Troubleshooting low yield in Knoevenagel condensation with p-hydroxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues with the Knoevenagel condensation of p-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the Knoevenagel condensation?
A1: The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malonic acid, diethyl malonate) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction.[1][2] The reaction is typically catalyzed by a weak base and results in the formation of an α,β-unsaturated product.[1][2]
Q2: Why is p-hydroxybenzaldehyde a challenging substrate for this reaction?
A2: The hydroxyl group in the para position of p-hydroxybenzaldehyde can influence the reactivity of the aldehyde group and may lead to lower yields compared to benzaldehydes with meta-positioned hydroxyl groups.[3] Additionally, the presence of the hydroxyl group can sometimes lead to side reactions or complicate product isolation.
Q3: What are the most common active methylene compounds used with p-hydroxybenzaldehyde?
A3: Common active methylene compounds include malonic acid, diethyl malonate, ethyl acetoacetate, malononitrile, and thiobarbituric acid.[2] The choice of the active methylene compound depends on the desired final product.
Q4: What catalysts are typically used for this reaction?
A4: Weak amine bases are the most common catalysts.[2][4] Piperidine, pyridine, and proline are frequently employed.[5][6] In some variations, ammonium salts like ammonium bicarbonate are used as greener alternatives.[7] Strong bases are generally avoided as they can promote self-condensation of the aldehyde.[2][4]
Troubleshooting Guide: Low Yield
Q5: My reaction yield is consistently low. What are the potential causes and how can I address them?
A5: Low yields in the Knoevenagel condensation of p-hydroxybenzaldehyde can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Catalyst Selection and Concentration: The choice and amount of catalyst are critical. The base must be strong enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the p-hydroxybenzaldehyde.[1]
-
Reaction Temperature: The optimal temperature is substrate-dependent.[1] For p-hydroxybenzaldehyde, higher temperatures (above 50°C) can favor decarboxylation if malonic acid is used, potentially leading to the desired p-coumaric acid but also to byproducts if not controlled.[5]
-
Solvent Choice: The polarity of the solvent plays a significant role. Protic solvents can favor the initial addition step, while aprotic solvents may accelerate the dehydration step.[1] Some reactions with p-hydroxybenzaldehyde have been shown not to proceed in protic solvents like water or alcohols.[3]
-
Water Removal: Water is a byproduct of the condensation, and its presence can inhibit the reaction by shifting the equilibrium towards the reactants.[1][8]
-
Side Reactions: The formation of side products can significantly reduce the yield of the desired product. Common side reactions include the self-condensation of the aldehyde and Michael addition of the active methylene compound to the product.[4]
Data Presentation
Table 1: Effect of Reaction Parameters on the Knoevenagel-Doebner Condensation of p-Hydroxybenzaldehydes
| Parameter | Variation | Effect on Yield/Conversion | Reference |
| Temperature | Low Temperature | Favors the formation of diacid intermediates. | [5] |
| High Temperature (>50°C) | Promotes decarboxylation to p-hydroxycinnamic acids. | [5] | |
| 60-90°C | Can significantly increase reaction rate and yield. | [8] | |
| Catalyst | Proline (0.1 eq) | Good yields (60-80%) in ethanol. | [5] |
| Piperidine | Commonly used, often with pyridine as a solvent. | [6] | |
| Ammonium Bicarbonate | A greener alternative, effective in solvent-free conditions. | [7] | |
| Solvent | Ethanol | A common protic solvent. | [5] |
| Toluene | Allows for azeotropic removal of water. | [5] | |
| Pyridine | Often used as both solvent and catalyst, promotes decarboxylation. | [6] | |
| Solvent-Free | Can improve yields and offers a greener approach. | [7][8] | |
| Reactant Equivalents | Malonic Acid (1 eq) | Optimal for proline-catalyzed reaction in ethanol. | [5] |
| Malonic Acid (1.2 eq) | Effective in solvent-free conditions with ammonium bicarbonate. | [7] |
Experimental Protocols
Protocol: Proline-Catalyzed Knoevenagel Condensation of p-Hydroxybenzaldehyde with Malonic Acid
This protocol is adapted from a sustainable synthesis of p-hydroxycinnamic acids.[5]
Materials:
-
p-Hydroxybenzaldehyde
-
Malonic acid
-
L-Proline
-
Ethanol
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-hydroxybenzaldehyde (1.0 equivalent) and malonic acid (1.0 equivalent) in ethanol.
-
Add L-proline (0.1 equivalent) to the solution.
-
Heat the reaction mixture to 60°C and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and acidify with hydrochloric acid to a pH of approximately 2.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in Knoevenagel condensation.
Caption: Generalized mechanism of the Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pure.tue.nl [pure.tue.nl]
- 8. benchchem.com [benchchem.com]
- 9. Chemicals [chemicals.thermofisher.cn]
Technical Support Center: Purification of (p-Hydroxybenzyl)malonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (p-Hydroxybenzyl)malonic acid from common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two primary synthetic routes for this compound are the Malonic Ester Synthesis and the Knoevenagel-Doebner condensation. The Malonic Ester Synthesis involves the alkylation of a malonic ester with a p-hydroxybenzyl halide, followed by hydrolysis and decarboxylation.[1][2] The Knoevenagel-Doebner condensation is a reaction between p-hydroxybenzaldehyde and malonic acid, typically catalyzed by a weak base.[3][4]
Q2: What are the most likely impurities I will encounter?
A2: Depending on the synthetic route, common impurities may include:
-
From Malonic Ester Synthesis: Unreacted diethyl malonate, unreacted p-hydroxybenzyl halide, and the dialkylated byproduct, bisthis compound.[5]
-
From Knoevenagel-Doebner Condensation: Unreacted p-hydroxybenzaldehyde, and the decarboxylated byproduct, p-hydroxycinnamic acid.[4]
Q3: What analytical techniques are recommended for purity assessment?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the purification. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the final product and identifying any persistent impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: My crude product is an oil and won't crystallize.
-
Possible Cause: The presence of significant amounts of unreacted starting materials or oily byproducts is preventing the crystallization of the desired product.
-
Solution:
-
Initial Purification: Attempt a liquid-liquid extraction to remove water-soluble or organic-soluble impurities.
-
Column Chromatography: If extraction is insufficient, purify the crude oil using column chromatography to separate the desired product from the impurities. See the detailed protocol below.
-
Issue 2: My TLC analysis shows multiple spots after initial purification.
-
Possible Cause: The initial purification step (e.g., extraction or precipitation) was not sufficient to remove all byproducts.
-
Solution:
-
Optimize TLC: Develop a TLC solvent system that provides good separation between your product and the impurities. This will be crucial for successful column chromatography. A common starting point is a mixture of ethyl acetate and hexanes.
-
Column Chromatography: Perform column chromatography using the optimized solvent system. See the detailed protocol below.
-
Issue 3: I see a byproduct with a similar Rf to my product on the TLC plate.
-
Possible Cause: A byproduct with similar polarity to this compound is co-eluting. This is common with the dialkylated byproduct in the Malonic Ester Synthesis or p-hydroxycinnamic acid in the Knoevenagel-Doebner condensation.
-
Solution:
-
Adjust Solvent Polarity: Fine-tune the polarity of your TLC and column chromatography mobile phase. A small change in the solvent ratio can often improve separation.
-
Consider a Different Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina.
-
Recrystallization: After column chromatography, recrystallization can be a powerful technique to remove trace impurities.
-
Data Presentation
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Parent Synthesis | Molecular Weight ( g/mol ) | Key Differentiating Feature |
| Diethyl malonate | Malonic Ester Synthesis | 160.17 | Lower polarity than the product. |
| p-Hydroxybenzyl halide | Malonic Ester Synthesis | Varies with halide | Can be identified by its specific mass spectrum. |
| bisthis compound | Malonic Ester Synthesis | 316.30 | Higher molecular weight and different NMR spectrum. |
| p-Hydroxybenzaldehyde | Knoevenagel-Doebner | 122.12 | Aldehyde proton signal in NMR spectrum. |
| p-Hydroxycinnamic acid | Knoevenagel-Doebner | 164.16 | Presence of a double bond signal in the NMR spectrum. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent like ethyl acetate. Spot the solution on a silica gel TLC plate and develop it using a mixture of ethyl acetate and hexanes (e.g., starting with a 1:1 ratio). Visualize the spots under UV light. Adjust the solvent ratio to achieve good separation (Rf of the desired product around 0.3-0.4).
-
Column Preparation: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like ethyl acetate) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin elution, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of water and an organic solvent like ethanol or acetone is often a good starting point.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude product until it completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualizations
Caption: Synthetic pathways for this compound.
Caption: General workflow for the purification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. askthenerd.com [askthenerd.com]
- 3. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 5. Malonic Ester Synthesis [organic-chemistry.org]
How to minimize side products in the alkylation of p-hydroxybenzyl malonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the alkylation of p-hydroxybenzyl malonate. Our goal is to help you minimize side products and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of p-hydroxybenzyl malonate, focusing on the identification and mitigation of side products.
Problem 1: Low yield of the desired C-alkylated product and isolation of a significant amount of O-alkylated byproduct.
-
Possible Cause: Direct alkylation on the phenolic hydroxyl group. The phenoxide formed under basic conditions is a competing nucleophile.[1] O-alkylation is often kinetically favored.[2][3]
-
Troubleshooting Steps:
-
Protect the Phenolic Hydroxyl Group: This is the most effective strategy to prevent O-alkylation.[4] Choose a protecting group that is stable to the basic conditions of the malonate alkylation.
-
Recommended Protecting Groups: Benzyl (Bn) or silyl ethers (e.g., TBDMS, TIPS) are generally stable under these conditions.[5]
-
-
Solvent Selection: The choice of solvent can influence the C/O alkylation ratio. Protic solvents can solvate the phenoxide oxygen, hindering O-alkylation and favoring C-alkylation.[1] However, this may not be sufficient to achieve high selectivity.
-
Choice of Base: While a base is necessary to deprotonate the malonate, a very strong base will also deprotonate the phenol. Using a milder base, if sufficient to deprotonate the malonate, might slightly favor C-alkylation, but protection is a more robust strategy.
-
Problem 2: Formation of a significant amount of dialkylated product.
-
Possible Cause: The mono-alkylated malonate product still has an acidic proton and can be deprotonated and react with another equivalent of the alkylating agent.[6]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the p-hydroxybenzyl malonate relative to the alkylating agent.
-
Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture. This maintains a low concentration of the electrophile, favoring mono-alkylation.[6]
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity for the mono-alkylated product.
-
Problem 3: Presence of hydrolyzed byproducts (carboxylic acids).
-
Possible Cause: Presence of water in the reaction mixture, which can lead to the hydrolysis of the malonate ester groups, especially under basic conditions.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Dry Reagents: Use freshly dried reagents.
-
Problem 4: Formation of transesterification products.
-
Possible Cause: The alkoxide base used does not match the ester groups of the malonate (e.g., using sodium methoxide with diethyl malonate).
-
Troubleshooting Steps:
-
Matching Base and Ester: Use an alkoxide base that corresponds to the alcohol of the malonate ester (e.g., sodium ethoxide for diethyl malonate).[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the main side products in the alkylation of p-hydroxybenzyl malonate?
A1: The primary side products are the O-alkylated phenol, the dialkylated malonate, and potentially products from electrophilic substitution on the activated aromatic ring.[1][4][6]
Q2: How can I selectively achieve C-alkylation of the malonate?
A2: The most reliable method is to protect the phenolic hydroxyl group before performing the alkylation.[4] This prevents O-alkylation and deactivation of the malonate enolate.
Q3: What are the best protecting groups for the phenolic hydroxyl group in this reaction?
A3: Benzyl (Bn) and bulky silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are good choices as they are generally stable to the basic conditions required for malonate alkylation and can be selectively removed later.[5][7]
Q4: Can I avoid using a protecting group?
A4: While possible in some cases by carefully selecting solvents and reaction conditions, avoiding a protecting group is challenging and often leads to a mixture of products and lower yields of the desired C-alkylated compound.[1] For high selectivity and yield, protecting the phenol is highly recommended.
Data Presentation
Table 1: Common Protecting Groups for Phenols and Their Compatibility
| Protecting Group | Abbreviation | Stability to Base (Malonate Alkylation) | Common Deprotection Conditions |
| Benzyl | Bn | Stable | Hydrogenolysis (H₂, Pd/C) |
| tert-Butyldimethylsilyl | TBDMS | Stable | Fluoride sources (e.g., TBAF), acid |
| Triisopropylsilyl | TIPS | Stable | Fluoride sources (e.g., TBAF), acid |
| Acetyl | Ac | Not Stable | Hydrolyzed by base |
| tert-Butoxycarbonyl | Boc | Not Stable | Cleaved by acid |
Table 2: Troubleshooting Summary for Alkylation of p-Hydroxybenzyl Malonate
| Side Product | Primary Cause | Recommended Solution(s) |
| O-Alkylated Phenol | Nucleophilic attack by the phenoxide | Protect the phenolic -OH group (e.g., as a benzyl or silyl ether). |
| Dialkylated Malonate | Reaction of the mono-alkylated product with more alkylating agent | Use a slight excess of malonate, slow addition of alkylating agent.[6] |
| Ester Hydrolysis | Presence of water | Use anhydrous conditions and reagents. |
| Transesterification | Mismatch between alkoxide base and malonate ester | Use a matching alkoxide base (e.g., NaOEt for diethyl malonate).[6] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of the Phenolic Hydroxyl Group (Benzylation)
-
Dissolution: Dissolve p-hydroxybenzyl malonate (1 equivalent) in a suitable anhydrous solvent (e.g., acetone, DMF).
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5-2 equivalents).
-
Alkylating Agent Addition: Add benzyl bromide (BnBr, 1.1-1.2 equivalents) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) until the reaction is complete (monitor by TLC).
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting protected malonate by column chromatography on silica gel.
Protocol 2: General Procedure for C-Alkylation of Protected p-Hydroxybenzyl Malonate
-
Base Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide by dissolving sodium (1 equivalent) in anhydrous ethanol.
-
Enolate Formation: To the sodium ethoxide solution, add the protected p-hydroxybenzyl malonate (1 equivalent) dropwise at room temperature. Stir for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Cool the reaction mixture in an ice bath and add the alkyl halide (1 equivalent) dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture, quench with a dilute acid (e.g., 1M HCl), and extract with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: Example from Literature - Synthesis of Diethyl 2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)malonate [8]
-
Reactants: Diethyl malonate (0.025 mol) and 2,6-di-tert-butyl-4-((dimethylamino)methyl)phenol (0.05 mol).
-
Solvent: Toluene (80 ml).
-
Base: Lithium amide (0.2 g).
-
Procedure:
-
A mixture of diethyl malonate and 2,6-di-tert-butyl-4-((dimethylamino)methyl)phenol in toluene was heated to 373 K under a nitrogen atmosphere.
-
Lithium amide was added, and the mixture was stirred for a further 6 hours.
-
The reaction mixture was diluted with toluene (60 ml) and washed with water (40 ml).
-
The organic layer was separated, dried with anhydrous MgSO₄, filtered, and concentrated to yield the product.
-
Visualizations
Caption: Workflow for selective C-alkylation of p-hydroxybenzyl malonate.
Caption: Competing reaction pathways in the alkylation of p-hydroxybenzyl malonate.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.iitb.ac.in [chem.iitb.ac.in]
- 8. Diethyl 2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of (p-Hydroxybenzyl)malonic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (p-hydroxybenzyl)malonic acid. Our aim is to help you optimize reaction conditions, overcome common experimental hurdles, and achieve high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing this compound?
The most common and adaptable strategy is a modified malonic ester synthesis. This multi-step process involves:
-
Protection of the phenolic hydroxyl group of a suitable starting material, such as p-hydroxybenzyl alcohol or p-hydroxybenzyl bromide, to prevent unwanted side reactions.
-
Alkylation of diethyl malonate with the protected p-hydroxybenzyl halide.
-
Hydrolysis of the resulting diester to the corresponding dicarboxylic acid.
-
Acid-catalyzed decarboxylation to yield the final product, this compound.
Q2: Why is a protecting group necessary for the phenolic hydroxyl group?
The phenolic hydroxyl group is acidic and can interfere with the base-catalyzed alkylation step of the malonic ester synthesis. The base used to deprotonate diethyl malonate can also deprotonate the phenol, leading to a phenoxide ion. This can result in O-alkylation as a side reaction and overall lower yields of the desired C-alkylated product.
Q3: What are some suitable protecting groups for the phenolic hydroxyl group in this synthesis?
A common and effective protecting group for phenols is the benzyl ether. It is stable under the basic conditions of the alkylation and can be selectively removed under neutral conditions by hydrogenolysis, which will not affect the other functional groups in the molecule.
Q4: Can I use p-hydroxybenzaldehyde as a starting material?
While it is possible to start from p-hydroxybenzaldehyde, it adds extra steps to the synthesis, namely reduction to p-hydroxybenzyl alcohol followed by conversion to a halide. An alternative is the Knoevenagel-Doebner condensation of p-hydroxybenzaldehyde with malonic acid.[1][2] However, this typically yields p-hydroxycinnamic acid, not this compound. For the target molecule, starting with a protected p-hydroxybenzyl halide is often more direct.
Troubleshooting Guide
Low Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of protected p-hydroxybenzyl halide | Incomplete reaction during protection or halogenation. | Ensure anhydrous conditions and use a slight excess of the protecting and halogenating agents. Monitor the reaction by TLC to confirm completion. |
| Low yield in the alkylation step | 1. Incomplete deprotonation of diethyl malonate.[3] 2. Presence of moisture in the reaction.[3] 3. Competing E2 elimination of the alkyl halide.[4] 4. Insufficient reaction time or temperature. | 1. Use a strong, non-nucleophilic base like sodium hydride (NaH) or ensure your alkoxide base is fresh and anhydrous.[5] 2. Use flame-dried glassware and anhydrous solvents.[4] 3. Use a primary benzyl halide, as secondary and tertiary halides are more prone to elimination.[4] 4. Reflux the reaction mixture and monitor by TLC until the starting material is consumed.[4] |
| Low yield after hydrolysis and decarboxylation | 1. Incomplete hydrolysis of the diester. 2. Incomplete decarboxylation. | 1. Ensure a sufficient excess of strong acid (e.g., HCl) or base (e.g., NaOH) is used for hydrolysis and allow for adequate reflux time.[6][7] 2. Heat the reaction mixture sufficiently after hydrolysis to drive the decarboxylation to completion.[7][8] |
Impurity Formation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Presence of dialkylated product | The mono-alkylated product is also acidic and can be deprotonated and react with another equivalent of the alkyl halide.[4] | Use a slight excess of diethyl malonate relative to the alkyl halide to favor mono-alkylation.[3] Add the alkyl halide slowly to the solution of the enolate.[4] |
| Presence of O-alkylated by-product | The protecting group was not successfully installed, or was cleaved during the reaction, leading to the formation of a phenoxide that undergoes O-alkylation. | Verify the successful protection of the starting material before proceeding with alkylation. Choose a protecting group stable to the reaction conditions. |
| Presence of unreacted starting materials | Insufficient equivalents of reagents, low reaction temperature, or insufficient reaction time. | Carefully control stoichiometry, ensuring at least one full equivalent of base for deprotonation.[3] Monitor the reaction by TLC to ensure it goes to completion. |
Experimental Protocols
Protection of p-Hydroxybenzyl Alcohol (Example: Benzyl Ether)
-
To a stirred solution of p-hydroxybenzyl alcohol (1 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield p-(benzyloxy)benzyl alcohol.
Synthesis of p-(Benzyloxy)benzyl Bromide
-
Dissolve p-(benzyloxy)benzyl alcohol (1 eq.) in anhydrous dichloromethane (DCM).
-
Add phosphorus tribromide (PBr₃, 0.5 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain p-(benzyloxy)benzyl bromide.
Alkylation of Diethyl Malonate
-
In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol and sodium metal (1.1 eq.) in small portions to prepare sodium ethoxide.
-
To the sodium ethoxide solution, add diethyl malonate (1.1 eq.) dropwise at room temperature and stir for 30-60 minutes to form the enolate.[4]
-
Add a solution of p-(benzyloxy)benzyl bromide (1 eq.) in anhydrous ethanol dropwise.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture, neutralize with dilute acid, and remove the ethanol under reduced pressure.
-
Extract the product with ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield crude diethyl (p-(benzyloxy)benzyl)malonate. Purify by vacuum distillation or column chromatography if necessary.
Hydrolysis and Decarboxylation
-
To the crude diethyl (p-(benzyloxy)benzyl)malonate, add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours to effect both hydrolysis and decarboxylation.[9]
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield crude (p-(benzyloxy)benzyl)malonic acid.
Deprotection (Hydrogenolysis)
-
Dissolve the crude (p-(benzyloxy)benzyl)malonic acid in ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound. Recrystallize from a suitable solvent system (e.g., water/ethanol) for further purification.
Data Presentation
Table 1: Typical Reagent Stoichiometry for Alkylation
| Reagent | Molar Equivalents | Purpose |
| p-(Benzyloxy)benzyl bromide | 1.0 | Alkylating Agent |
| Diethyl Malonate | 1.1 - 1.2 | Nucleophile (slight excess to minimize dialkylation) |
| Sodium Ethoxide | 1.1 | Base for enolate formation |
Table 2: Comparison of Reaction Conditions for Hydrolysis and Decarboxylation
| Condition | Acidic Hydrolysis | Basic Hydrolysis (Saponification) followed by Acidification |
| Reagent | Concentrated HCl or H₂SO₄ | 1. NaOH or KOH 2. Concentrated HCl or H₂SO₄ |
| Temperature | Reflux | 1. Reflux 2. 0 °C to room temperature |
| Pros | One-step procedure for hydrolysis and decarboxylation. | Can be milder for some substrates. |
| Cons | Can sometimes lead to side reactions with sensitive functional groups. | Two-step process. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ch21: Malonic esters [chem.ucalgary.ca]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Identifying and removing impurities in (p-Hydroxybenzyl)malonic acid samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from (p-Hydroxybenzyl)malonic acid samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification and analysis of this compound.
Issue 1: What are the potential impurities in my this compound sample?
Potential impurities in this compound can originate from the starting materials, side reactions during synthesis, or subsequent degradation. The most common synthetic route is the Knoevenagel-Doebner condensation of p-hydroxybenzaldehyde and malonic acid.
Answer:
The primary potential impurities include:
-
Unreacted Starting Materials:
-
p-Hydroxybenzaldehyde
-
Malonic acid
-
-
Intermediates and By-products of the Knoevenagel-Doebner Condensation:
-
p-Coumaric acid (from decarboxylation of the intermediate)
-
-
Impurities from Alternative Synthesis Routes (e.g., via ester hydrolysis):
-
Monoethyl (p-Hydroxybenzyl)malonate (from incomplete hydrolysis)
-
Diethyl (p-Hydroxybenzyl)malonate (unreacted ester)
-
-
Solvent Residues: Residual solvents from the reaction or purification steps.
Issue 2: How can I identify the impurities in my sample?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
Answer:
The following analytical methods are effective for identifying impurities:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the presence of multiple components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and allows for the separation and detection of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the main compound and any significant impurities present.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to determine the molecular weight of impurities, aiding in their identification.
Issue 3: My purified this compound still shows low purity. What can I do to improve it?
If initial purification attempts are unsuccessful, optimizing the purification protocol is necessary.
Answer:
Consider the following steps to enhance purity:
-
Optimize Recrystallization:
-
Solvent Selection: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not at room temperature, while impurities should remain soluble or insoluble at both temperatures.
-
Cooling Rate: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.
-
-
Column Chromatography: For difficult-to-separate impurities, column chromatography using silica gel is an effective purification method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can be employed.
-
Multiple Purification Cycles: In some cases, repeating the purification step (e.g., multiple recrystallizations) can significantly improve the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: The purity of commercially available this compound is typically high, often exceeding 98%. However, it is always recommended to verify the purity upon receipt, as degradation can occur during storage.
Q2: What is a suitable solvent for dissolving this compound for analysis?
A2: For HPLC analysis, a mixture of water (often with a small amount of acid like formic or acetic acid to suppress ionization) and a polar organic solvent like acetonitrile or methanol is commonly used as the mobile phase. For NMR analysis, deuterated solvents such as DMSO-d₆ or Methanol-d₄ are suitable.
Q3: How should I store this compound to prevent degradation?
A3: this compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture, light, and air, which can cause degradation.
Experimental Protocols
Protocol 1: Identification of Impurities by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the purity of a this compound sample.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Sample of this compound
-
Reference standards (if available) of p-hydroxybenzaldehyde and p-coumaric acid
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 70:30 v/v) with a small amount of acetic acid (e.g., 1%).
-
Visualization: UV lamp (254 nm) and an iodine chamber.
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol).
-
Spot a small amount of the solution onto the baseline of a TLC plate.
-
If available, spot the reference standards on the same plate.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Dry the plate and visualize the spots under a UV lamp. Circle the visible spots.
-
For enhanced visualization of non-UV active compounds, place the plate in an iodine chamber.
-
Calculate the Retention Factor (Rf) for each spot. The presence of multiple spots indicates the presence of impurities.
Protocol 2: Purification by Recrystallization
Objective: To purify this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, ethanol/water mixture, or ethyl acetate/hexane mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimum amount of the chosen hot recrystallization solvent to dissolve the solid completely.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool down slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively determine the purity of the this compound sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a solution of the sample to be analyzed in the mobile phase.
-
Set the HPLC conditions as detailed in the table below.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks.
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with A: 0.1% Formic acid in Water and B: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Potential impurity formation pathway during the synthesis of this compound.
Technical Support Center: Overcoming Solubility Challenges of (p-Hydroxybenzyl)malonic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (p-Hydroxybenzyl)malonic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a natural product with the chemical formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol . Its structure, featuring both a phenolic hydroxyl group and two carboxylic acid moieties, makes it a compound of interest in various research fields. However, like many phenolic and carboxylic acid-containing organic compounds, its limited solubility in aqueous solutions can pose a significant challenge for in vitro and in vivo studies, formulation development, and other applications where dissolution in an aqueous medium is required.
Q2: What are the key factors influencing the aqueous solubility of this compound?
The primary factors affecting the solubility of this compound in aqueous solutions are:
-
pH: As a phenolic acid, its solubility is highly dependent on the pH of the solution. In acidic to neutral pH, the molecule is largely in its less soluble, non-ionized form. At higher pH values, the carboxylic acid and phenolic hydroxyl groups deprotonate, forming more soluble phenolate and carboxylate salts.[1][2]
-
Temperature: Generally, the solubility of solid organic compounds, including this compound, increases with temperature.
-
Presence of Co-solvents: The addition of water-miscible organic solvents can significantly enhance solubility.[3][4]
-
Complexing Agents: The formation of inclusion complexes with agents like cyclodextrins can increase its apparent solubility.
Q3: Is there any available data on the aqueous solubility of this compound?
Troubleshooting Guide
This guide addresses common problems encountered during the dissolution of this compound and provides systematic approaches to resolve them.
Issue 1: The compound does not dissolve in neutral water.
-
Cause: At neutral pH, this compound exists predominantly in its non-ionized, poorly soluble form.
-
Solution:
-
pH Adjustment: The most effective method is to increase the pH of the aqueous solution. By preparing a basic solution (e.g., using NaOH or a buffer), the acidic protons of the carboxylic acid and phenolic groups will be removed, forming highly soluble salts. Phenolic compounds generally become more soluble at higher pH.[1]
-
Heating: Gently heating the solution while stirring can increase the rate of dissolution and the overall solubility.
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.
-
Issue 2: Precipitation occurs when the pH of a dissolved solution is adjusted back to neutral or acidic.
-
Cause: When the pH is lowered, the ionized, soluble form of this compound is protonated back to its less soluble, neutral form, causing it to precipitate out of the solution.
-
Solution:
-
Use of Co-solvents: Incorporating a water-miscible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) can help to keep the compound in solution even at lower pH values.[3][4][5]
-
Complexation with Cyclodextrins: The addition of cyclodextrins can form inclusion complexes with the hydrophobic parts of the molecule, enhancing its solubility across a wider pH range.[6][7]
-
Controlled pH Adjustment: When adjusting the pH, add the acid slowly while vigorously stirring to avoid localized high concentrations that can trigger rapid precipitation.
-
Issue 3: The required concentration cannot be achieved even with pH adjustment.
-
Cause: The intrinsic solubility of the salt form may still be a limiting factor, or the desired concentration exceeds the solubility limit even under optimal pH conditions.
-
Solution:
-
Co-solvent Systems: Employ a binary or ternary co-solvent system. The choice of co-solvent and its concentration will depend on the specific application and any potential downstream effects.
-
Formulation as a Solid Dispersion: For drug development applications, creating a solid dispersion of this compound in a hydrophilic carrier can significantly improve its dissolution rate and apparent solubility.
-
Particle Size Reduction: Micronization or nanonization of the solid compound increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.
-
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes a general method for dissolving this compound by modifying the pH of the aqueous solution.
-
Preparation of Alkaline Solution: Prepare a stock solution of a suitable base, for example, 1 M Sodium Hydroxide (NaOH).
-
Initial Dispensing: Weigh the desired amount of this compound and place it in a suitable container. Add a small volume of purified water to create a slurry.
-
Titration with Base: While stirring vigorously, add the 1 M NaOH solution dropwise to the slurry.
-
Monitoring Dissolution: Continue adding the base and monitor the dissolution of the solid. The solid should dissolve as the pH increases.
-
Final Volume and pH Adjustment: Once the solid is completely dissolved, add purified water to reach the desired final volume. If necessary, adjust the final pH to the target value for your experiment, keeping in mind the risk of precipitation if the pH is significantly lowered.
-
Filtration: Filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particulates.
Protocol 2: Co-solvent System for Enhanced Solubility
This protocol outlines the use of a co-solvent to improve the solubility of this compound.
-
Co-solvent Selection: Choose a biocompatible and application-appropriate co-solvent such as ethanol, propylene glycol, or PEG 400.
-
Preparation of Co-solvent Mixture: Prepare the desired co-solvent/water mixture (e.g., 20% ethanol in water).
-
Dissolution: Add the weighed this compound to the co-solvent mixture.
-
Energy Input: Stir the mixture at room temperature. If dissolution is slow, gentle heating or sonication can be applied.
-
pH Adjustment (Optional): If necessary, the pH of the co-solvent solution can be adjusted as described in Protocol 1 for further solubility enhancement.
-
Filtration: Once dissolved, filter the solution to ensure it is free of particulates.
Protocol 3: Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol details the preparation of an inclusion complex to increase the aqueous solubility of this compound.[6]
-
Molar Ratio Determination: Decide on the molar ratio of this compound to HP-β-CD to be tested (e.g., 1:1 or 1:2).
-
Preparation of HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in the desired volume of aqueous buffer (e.g., phosphate buffer, pH 7.0).
-
Addition of Compound: Add the weighed this compound to the HP-β-CD solution.
-
Complexation: Stir the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.
-
Equilibration and Filtration: After the stirring period, allow the solution to equilibrate. Centrifuge or filter the solution to remove any undissolved compound.
-
Concentration Determination: Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
Data Presentation
While specific solubility data for this compound is limited, the following tables for structurally similar compounds can serve as a reference.
Table 1: Aqueous Solubility of Benzoic Acid at Different Temperatures
| Temperature (°C) | Solubility (g/L) |
| 0 | 1.7 |
| 18 | 2.7 |
| 25 | 3.44 |
| 40 | 5.51 |
| 75 | 21.45 |
| 100 | 56.31 |
Source:[8]
Table 2: Aqueous Solubility of p-Hydroxybenzoic Acid
| Temperature (°C) | Solubility (g/L) |
| 20 | 5.0 |
| 25 | 5.0 |
Visualizations
Caption: Workflow for solubility enhancement of this compound.
References
- 1. 4-Hydroxybenzoic acid | 99-96-7 [chemicalbook.com]
- 2. chemcess.com [chemcess.com]
- 3. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 4. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. researchgate.net [researchgate.net]
- 8. Benzoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Method Refinement for Consistent Results in (p-Hydroxybenzyl)malonic Acid Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in assays for (p-Hydroxybenzyl)malonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most common analytical techniques for quantifying this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). Due to the presence of a phenolic group and two carboxylic acid moieties, HPLC-UV is often preferred for its simplicity and ability to directly analyze the compound. However, GC-MS can provide higher sensitivity and structural confirmation but requires a derivatization step to make the analyte volatile.
Q2: Why is derivatization necessary for the GC analysis of this compound?
A2: this compound is a polar and non-volatile compound due to its hydroxyl and carboxylic acid functional groups. These groups can lead to poor peak shape and thermal decomposition in the hot GC injection port and column.[1] Derivatization, typically through silylation or alkylation, replaces the active hydrogens on these functional groups with less polar groups, increasing the compound's volatility and thermal stability, thus making it suitable for GC analysis.[2][3]
Q3: What are the critical stability concerns for this compound during sample preparation and analysis?
A3: As a phenolic acid, this compound is susceptible to degradation, particularly at high pH. Alkaline conditions can lead to the destruction of the phenolic structure.[4] Additionally, like other malonic acid derivatives, it can undergo thermal decomposition, especially at elevated temperatures, which may lead to decarboxylation.[5] Exposure to strong light can also potentially lead to photodegradation of the p-hydroxybenzyl moiety.[6]
Q4: How does the mobile phase pH affect the HPLC analysis of this compound?
A4: The mobile phase pH is a critical parameter in the reversed-phase HPLC analysis of ionizable compounds like this compound. To ensure good peak shape and consistent retention times, it is recommended to use a mobile phase pH that is at least 2 pH units below the pKa of the carboxylic acid groups.[7][8] This suppresses the ionization of the carboxylates, making the molecule less polar and more retained on a C18 column, and minimizes secondary interactions with the silica backbone of the stationary phase.[9][10]
Q5: What are the expected degradation products of this compound?
A5: While specific degradation pathways for this compound are not extensively documented, potential degradation products can be inferred. Under harsh alkaline or acidic conditions, hydrolysis of the malonic acid moiety could occur. Thermal stress may lead to decarboxylation, yielding p-hydroxyphenylacetic acid and carbon dioxide.[5] Oxidative conditions could lead to the formation of various oxidized species of the phenolic ring. Photodegradation may result in the formation of p-hydroxyphenylacetic acid and p-hydroxybenzyl alcohol.[6]
Troubleshooting Guides
HPLC-UV Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | 1. Mobile phase pH is too close to the analyte's pKa, causing mixed ionization states. 2. Secondary interactions with residual silanols on the column. 3. Column overload. | 1. Lower the mobile phase pH using an acidic modifier like formic acid or phosphoric acid to ensure the carboxylic acid groups are fully protonated.[9][10] 2. Use a high-purity silica column with good end-capping. 3. Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition or pH. 2. Temperature variations. 3. Column degradation. | 1. Ensure the mobile phase is well-mixed and buffered. Prepare fresh mobile phase daily. 2. Use a column oven to maintain a constant temperature. 3. Flush the column regularly and replace it if performance deteriorates. |
| Low Sensitivity | 1. The detection wavelength is not optimal. 2. The analyte concentration is below the limit of detection. 3. Poor peak shape leading to a low signal-to-noise ratio. | 1. Determine the UV absorbance maximum of this compound in the mobile phase and set the detector to that wavelength. 2. Concentrate the sample or increase the injection volume (while monitoring for overload). 3. Address peak shape issues as described above. |
| Ghost Peaks | 1. Contamination in the mobile phase, injector, or column. 2. Carryover from a previous injection. 3. Late eluting compounds from a previous run. | 1. Use high-purity solvents and freshly prepared mobile phase. Flush the system and column. 2. Implement a robust needle wash protocol in the autosampler. 3. Increase the run time or implement a gradient flush at the end of each run. |
GC-MS/FID Analysis (Post-Derivatization)
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Peak Area | 1. Incomplete derivatization. 2. Degradation of the derivative. 3. Adsorption in the GC system. | 1. Optimize derivatization conditions (reagent excess, temperature, time). Ensure the sample is completely dry, as moisture can quench the reaction.[2] 2. Analyze the sample immediately after derivatization. Some derivatives are moisture-sensitive. 3. Use a deactivated inlet liner and column. |
| Multiple Peaks for the Analyte | 1. Incomplete derivatization leading to partially derivatized species (e.g., only one carboxyl group derivatized). 2. Presence of isomers. 3. On-column degradation. | 1. Increase the amount of derivatizing reagent and/or reaction time and temperature.[2] 2. This is unlikely for this specific molecule unless isomerization occurs during sample processing. 3. Lower the injection port temperature. |
| Poor Reproducibility | 1. Inconsistent derivatization reaction. 2. Sample matrix effects. 3. Variability in injection volume. | 1. Tightly control all derivatization parameters. Use an internal standard added before derivatization. 2. Perform a sample cleanup step (e.g., solid-phase extraction) to remove interfering matrix components. 3. Ensure the autosampler is functioning correctly. |
| Baseline Noise or Drift | 1. Column bleed. 2. Contamination from the derivatization reagent or byproducts. 3. Septum bleed. | 1. Condition the column according to the manufacturer's instructions. 2. Use high-purity derivatization reagents. If necessary, perform a cleanup step after derivatization. 3. Use a high-quality, low-bleed septum. |
Data Presentation
Table 1: Comparison of Typical Validation Parameters for Phenolic Acid Analysis by HPLC-UV
| Parameter | Gallic Acid | p-Hydroxybenzoic Acid | Caffeic Acid |
| Linearity Range (µg/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| LOD (µg/mL) | 0.02 - 0.06 | 0.02 - 0.06 | 0.02 - 0.06 |
| LOQ (µg/mL) | 0.03 - 0.19 | 0.03 - 0.19 | 0.03 - 0.19 |
| Recovery (%) | 97 - 102 | 97 - 102 | 97 - 102 |
| Data compiled from representative methods for phenolic acid analysis.[11][12] |
Table 2: Comparison of Derivatization Agents for GC Analysis of Carboxylic Acids
| Derivatization Agent | Target Functional Groups | Advantages | Disadvantages |
| BSTFA/TMCS (Silylation) | -OH, -COOH | Forms stable derivatives, good for a wide range of compounds.[2] | Moisture sensitive, derivatives can be unstable over time.[2] |
| Diazomethane (Alkylation) | -COOH | Reacts rapidly and quantitatively to form methyl esters. | Highly toxic and explosive, requires special handling procedures.[1] |
| Pentafluorobenzyl Bromide (PFBBr) | -COOH, Phenolic -OH | Forms electron-capturing derivatives, excellent for ECD detection.[13] | Can be a more complex reaction, reagent can be a contaminant. |
| DMF-Dialkylacetals (Alkylation) | -COOH | Reacts quickly, suitable for flash alkylation in the injector port.[13] | Moisture sensitive, may not be suitable for all matrices.[13] |
Experimental Protocols
Protocol 1: Proposed HPLC-UV Method for this compound Quantification
This protocol is a recommended starting point and should be validated for your specific application.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound analytical standard.
-
HPLC-grade acetonitrile and water.
-
Formic acid (or other suitable acidic modifier).
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by measuring the UV spectrum of the standard (likely around 280 nm).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B). Create a series of calibration standards by serial dilution.
-
Sample Preparation: The sample preparation will be matrix-dependent. For biological samples, protein precipitation followed by centrifugation and filtration is a common starting point.[14] For other matrices, liquid-liquid extraction or solid-phase extraction may be necessary to remove interferences.[14] The final sample should be dissolved in the initial mobile phase.
Protocol 2: Proposed GC-MS Method for this compound Quantification
This protocol requires derivatization and should be optimized for your specific needs.
1. Instrumentation and Materials:
-
GC system with a Mass Spectrometric (MS) or Flame Ionization Detector (FID).
-
A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
This compound analytical standard.
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Anhydrous solvent (e.g., pyridine or acetonitrile).
2. Derivatization Procedure (Silylation):
-
Evaporate a known amount of the sample or standard to complete dryness under a stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions (Starting Point):
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Scan mode to identify the derivative peak, then Selected Ion Monitoring (SIM) for quantification.
Mandatory Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical workflow for troubleshooting inconsistent assay results.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 3. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moravek.com [moravek.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. agilent.com [agilent.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. scispace.com [scispace.com]
- 14. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Structure of (p-Hydroxybenzyl)malonic acid with 1H NMR and 13C NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of expected and experimental Nuclear Magnetic Resonance (NMR) data to unequivocally confirm the structure of (p-Hydroxybenzyl)malonic acid.
This compound, with the chemical formula C10H10O5, is a derivative of malonic acid. Its structure comprises a p-substituted phenolic ring linked to a malonic acid moiety via a methylene bridge. The precise arrangement of these functional groups can be definitively established using 1H and 13C NMR spectroscopy. This guide outlines the expected chemical shifts and provides a detailed experimental protocol for data acquisition.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the methine proton of the malonic acid unit, the carboxylic acid protons, and the phenolic hydroxyl proton.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Aromatic (Ha) | ~7.0-7.2 | Doublet | 2H |
| Aromatic (Hb) | ~6.7-6.9 | Doublet | 2H |
| Carboxylic Acid (-COOH) | ~10-13 | Broad Singlet | 2H |
| Phenolic (-OH) | ~9-10 | Singlet | 1H |
| Methine (-CH) | ~3.5-4.0 | Triplet | 1H |
| Benzylic (-CH2) | ~3.0-3.3 | Doublet | 2H |
Table 1: Predicted ¹H NMR chemical shifts, multiplicities, and integration for this compound.
The aromatic protons are expected to appear as two doublets due to the para-substitution pattern on the benzene ring. Protons ortho to the hydroxyl group (Hb) are anticipated to be more shielded and thus appear at a slightly lower chemical shift compared to the protons meta to the hydroxyl group (Ha). The carboxylic acid protons are typically deshielded and often appear as a broad singlet, with their chemical shift being concentration and solvent dependent.[1][2][3][4] The phenolic hydroxyl proton signal is also expected to be a singlet. The methine proton, being adjacent to two electron-withdrawing carboxylic acid groups, will be deshielded. The benzylic protons will appear as a doublet due to coupling with the neighboring methine proton.[5][6]
Predicted ¹³C NMR Spectral Data
The 13C NMR spectrum will provide complementary information, showing distinct signals for each unique carbon atom in the molecule.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | ~170-175 |
| Aromatic (C-OH) | ~155-160 |
| Aromatic (C-H) | ~130-135 (Ca), ~115-120 (Cb) |
| Aromatic (C-CH2) | ~125-130 |
| Methine (-CH) | ~50-55 |
| Benzylic (-CH2) | ~35-40 |
Table 2: Predicted ¹³C NMR chemical shifts for this compound.
The carbonyl carbons of the carboxylic acid groups are the most deshielded and will appear at the lowest field.[7][8][9][10] The aromatic carbons will have distinct chemical shifts depending on their substitution. The carbon attached to the hydroxyl group (C-OH) will be significantly deshielded. The aromatic carbons bearing hydrogen atoms will appear in the typical aromatic region, with those ortho to the hydroxyl group (Cb) being more shielded. The benzylic carbon and the methine carbon will appear in the aliphatic region of the spectrum.[11][12]
Experimental Protocol
The following protocol outlines the steps for acquiring high-quality 1H and 13C NMR spectra of this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4). DMSO-d6 is often a good choice for carboxylic acids as it can help in observing the exchangeable protons.
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).
- Tune and shim the probe to ensure a homogeneous magnetic field.
- Set the temperature to a constant value (e.g., 298 K).
3. ¹H NMR Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
4. ¹³C NMR Acquisition:
- Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
- A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- Process the data similarly to the ¹H NMR spectrum.
- Calibrate the chemical shift scale using the solvent peak as an internal reference.
5. 2D NMR Experiments (Optional but Recommended):
- For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.
References
- 1. organicchemistryguide.com [organicchemistryguide.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Carbon NMR Chemical Shifts [sites.science.oregonstate.edu]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Validating the Structure of 2-[(4-hydroxyphenyl)methyl]propanedioic Acid: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of mass spectrometry-based approaches for the structural validation of 2-[(4-hydroxyphenyl)methyl]propanedioic acid, a substituted malonic acid derivative. We present experimental data from related compounds, detailed analytical protocols, and a theoretical fragmentation analysis to facilitate its characterization.
Comparative Mass Spectrometry Data
The structural elucidation of 2-[(4-hydroxyphenyl)methyl]propanedioic acid can be benchmarked against the mass spectral data of structurally analogous compounds. Below is a comparison of the predicted mass spectral data for the target compound with experimental data for benzylmalonic acid and p-coumaric acid. This comparison highlights the expected fragmentation patterns based on shared structural motifs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Parent Ion (m/z) | Key Fragment Ions (m/z) and Putative Assignments |
| 2-[(4-hydroxyphenyl)methyl]propanedioic acid | C₁₀H₁₀O₅ | 210.18 | 210 [M]⁺, 211 [M+H]⁺, 209 [M-H]⁻ | Predicted ESI (+): 193 [M+H-H₂O]⁺, 165 [M+H-HCOOH]⁺, 147 [M+H-HCOOH-H₂O]⁺, 121 [C₇H₅O₂]⁺, 107 [C₇H₇O]⁺ Predicted EI: 166 [M-CO₂]⁺, 148 [M-CO₂-H₂O]⁺, 121 [C₇H₅O₂]⁺, 107 [C₇H₇O]⁺, 91 [C₇H₇]⁺ |
| Benzylmalonic acid [1][2][3] | C₁₀H₁₀O₄ | 194.18 | 194 [M]⁺ | 150 [M-CO₂]⁺, 148, 104, 91 [C₇H₇]⁺ (base peak) |
| p-Coumaric acid [4][5][6] | C₉H₈O₃ | 164.16 | 164 [M]⁺ | 147 [M-OH]⁺, 119 [M-COOH]⁺, 91 [C₇H₇]⁺, 65 |
Experimental Protocols
The following protocols provide detailed methodologies for the analysis of 2-[(4-hydroxyphenyl)methyl]propanedioic acid using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC-MS/MS Protocol for Structural Validation
This method is suitable for the direct analysis of the compound with minimal sample preparation.
1. Sample Preparation:
-
Dissolve 1 mg of 2-[(4-hydroxyphenyl)methyl]propanedioic acid in 1 mL of a 50:50 (v/v) mixture of methanol and water.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to generate fragment ions.
GC-MS Protocol with Derivatization
For volatile analysis, derivatization is necessary to increase the thermal stability and volatility of the carboxylic acid and hydroxyl groups.
1. Derivatization (Silylation):
-
Dry 100 µg of the sample under a stream of nitrogen.
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Add 50 µL of pyridine as a catalyst.
-
Heat the mixture at 70°C for 60 minutes.
-
After cooling to room temperature, the sample is ready for injection.
2. GC Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-600.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Visualizing Analytical Processes
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the logical steps involved in structural validation.
Caption: Experimental workflow for mass spectrometry analysis.
Caption: Logical flow for structural validation via mass spectrometry.
Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, a comprehensive structural validation often employs complementary techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of a molecule. For 2-[(4-hydroxyphenyl)methyl]propanedioic acid, NMR would confirm the presence and connectivity of the p-substituted benzene ring, the methylene group, and the propanedioic acid moiety.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. The spectrum of the target compound is expected to show characteristic absorptions for the hydroxyl (-OH) group, the carboxylic acid C=O and O-H stretches, and the aromatic C-H and C=C bonds.
By integrating data from these orthogonal techniques, researchers can achieve a higher degree of confidence in the structural assignment of 2-[(4-hydroxyphenyl)methyl]propanedioic acid. This multi-faceted analytical approach is a cornerstone of modern chemical and pharmaceutical research.
References
- 1. Benzylmalonic acid [webbook.nist.gov]
- 2. Benzylmalonic acid | C10H10O4 | CID 12031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzylmalonic acid [webbook.nist.gov]
- 4. P-Coumaric Acid | C9H8O3 | CID 637542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. p-Coumaric acid, trans [webbook.nist.gov]
- 6. p-Coumaric acid [webbook.nist.gov]
Validating the inhibitory effect of (p-Hydroxybenzyl)malonic acid on lipogenesis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various inhibitors targeting lipogenesis, a key metabolic pathway implicated in numerous diseases including non-alcoholic fatty liver disease (NAFLD) and cancer. This document summarizes available experimental data for prominent inhibitors and provides detailed experimental protocols for key assays in the field. Notably, there is currently a lack of published scientific literature investigating the specific inhibitory effect of (p-Hydroxybenzyl)malonic acid on lipogenesis, highlighting a potential area for novel research.
Introduction to De Novo Lipogenesis
De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. This pathway is crucial for storing energy and providing building blocks for cell membranes. The key enzymes in this pathway, including ATP-citrate lyase (ACLY), Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase-1 (SCD1), represent attractive targets for therapeutic intervention in diseases characterized by excessive lipid accumulation.
Comparative Analysis of Lipogenesis Inhibitors
Several small molecules and antisense oligonucleotides have been developed to target key enzymes in the DNL pathway. The following table summarizes the performance of selected inhibitors based on available preclinical and clinical data.
| Compound Name | Target Enzyme | Mechanism of Action | IC50 / Potency | Key Findings & Clinical Status |
| This compound | Not Reported | Not Reported | Not Reported | No published data on lipogenesis inhibition. |
| Denifanstat (TVB-2640) | FASN | Orally active, potent inhibitor of Fatty Acid Synthase. | IC50: 0.052 µM; EC50: 0.072 µM[1][2] | Has shown potential in research for fatty liver disease and cancer[1][2]. |
| Firsocostat (GS-0976) | ACC1 & ACC2 | Reversible inhibitor of Acetyl-CoA Carboxylase. | hACC1 IC50: 2.1 nM; hACC2 IC50: 6.1 nM[3][4][5] | In a rat model of diet-induced obesity, it reduced hepatic steatosis and improved insulin sensitivity[4]. |
| Clesacostat (PF-05221304) | ACC | Acetyl-CoA Carboxylase inhibitor. | Not explicitly stated in the provided results. | Currently in a Phase 2 clinical trial in combination with Ervogastat for NASH[6][7][8][9]. |
| Aramchol | SCD1 | Downregulates Stearoyl-CoA Desaturase 1. | Not an enzymatic inhibitor in the classical sense; acts by downregulating gene expression. | Reduces liver fat content and is being evaluated in a Phase 3 clinical trial for NASH[10][11][12]. |
| Ervogastat (PF-06865571) | DGAT2 | Potent and selective inhibitor of Diacylglycerol Acyltransferase 2. | Not explicitly stated in the provided results. | Advanced into clinical trials for the treatment of NASH with liver fibrosis[13]. |
| PF-06427878 | DGAT2 | Selective, liver-targeted inhibitor of Diacylglycerol Acyltransferase 2. | hDGAT2 IC50: 99 nM[14] | Showed reduction of hepatic triglycerides in rats and histological improvements in a mouse model of NASH[15]. |
| IONIS-DGAT2-LRx (ION224) | DGAT2 | Antisense oligonucleotide that inhibits the production of DGAT2. | Not applicable (inhibits synthesis). | Phase 2 trial showed significant reduction in liver fat in patients with type 2 diabetes and NAFLD[16][17]. |
| PF-06835919 | Ketohexokinase (KHK) | Reduces the activity of ketohexokinase. | Not explicitly stated in the provided results. | Showed reduction in whole liver fat in a Phase 2 trial for NAFLD, but development for NASH was discontinued[18][19][20]. |
Signaling Pathways and Experimental Workflow
To visualize the complex interactions within the lipogenesis pathway and a typical experimental approach for screening inhibitors, the following diagrams are provided.
Caption: De Novo Lipogenesis Pathway and Points of Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Firsocostat | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH) | Pfizer [pfizer.com]
- 7. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis | INN [investingnews.com]
- 8. Investigation of pharmacokinetic drug interaction between clesacostat and DGAT2 inhibitor ervogastat in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH) | Nasdaq [nasdaq.com]
- 10. Aramchol downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 12. Galmed Pharmaceuticals Announces Upcoming Publication in JHEP Reports of New Data Supporting Aramchol's Novel Anti-Fibrotic Mechanism of Action - BioSpace [biospace.com]
- 13. Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Targeting diacylglycerol acyltransferase 2 for the treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ir.ionis.com [ir.ionis.com]
- 17. Novel antisense inhibition of diacylglycerol O-acyltransferase 2 for treatment of non-alcoholic fatty liver disease: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pfizer.com [pfizer.com]
- 19. fiercebiotech.com [fiercebiotech.com]
- 20. BioCentury - Pfizer's ketohexokinase inhibitor decreases liver fat content in NAFLD Phase II [biocentury.com]
A Comparative Analysis of (p-Hydroxybenzyl)malonic Acid as a Lipogenesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for (p-Hydroxybenzyl)malonic acid, a naturally occurring hydroxyphenyl derivative, in the context of lipogenesis inhibition. The content herein is intended to offer a cross-validation of its performance against other alternative compounds, supported by experimental data and detailed methodologies to aid in research and drug development.
Introduction to this compound
This compound is a natural product that has demonstrated notable biological activity. A key experimental finding has identified it as an inhibitor of insulin-induced lipogenesis in rat adipocytes, with a reported half-maximal inhibitory concentration (IC50) of 3.8 μM. This positions the compound as a subject of interest for studies on metabolic regulation and as a potential lead for the development of therapeutic agents targeting lipid metabolism.
Comparative Performance Analysis
To provide a comprehensive overview, this section compares this compound with other known inhibitors of lipogenesis. The alternatives selected represent different mechanisms of action within the lipogenesis pathway, offering a broader perspective on the therapeutic landscape.
| Compound/Class | Target/Mechanism | Reported Potency (IC50) | Key Characteristics |
| This compound | Inhibition of insulin-induced lipogenesis | 3.8 μM (in rat adipocytes) | Natural product, hydroxyphenyl derivative. |
| ACC Inhibitors (e.g., Firsocostat) | Acetyl-CoA Carboxylase (ACC) Inhibition | Varies by compound; Firsocostat shows significant DNL reduction at 20mg/day | Targets a key regulatory enzyme in fatty acid synthesis. |
| FAS Inhibitors (e.g., TVB-2640) | Fatty Acid Synthase (FAS) Inhibition | Varies by compound; TVB-2640 shows significant DNL reduction at 50mg/day | Inhibits the multi-enzyme protein that catalyzes fatty acid synthesis. |
| p-Hydroxybenzyl alcohol (HBA) | Pancreatic lipase, α-glycosidase, PDE IV, citrate synthase | PL: 2.34-3.70 μM, α-gly: 9.08 μM, PDE IV: 4.99 μM, CS: 2.07 μM[1] | Structurally related to the benzyl moiety of the topic compound; inhibits multiple obesity-related enzymes. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of research findings. Below is a representative protocol for an in vitro lipogenesis assay, similar to what would be used to determine the IC50 of compounds like this compound.
In Vitro Lipogenesis Assay in Rat Adipocytes
1. Isolation of Primary Rat Adipocytes:
-
Epididymal fat pads are excised from male Wistar rats.
-
The tissue is minced and digested in a collagenase solution (e.g., 1 mg/mL in Krebs-Ringer bicarbonate buffer with 4% bovine serum albumin) at 37°C with gentle shaking.
-
The resulting cell suspension is filtered through a nylon mesh to remove undigested tissue.
-
The adipocytes are washed and resuspended in fresh buffer.
2. Lipogenesis Assay:
-
Adipocytes are incubated in a medium containing radiolabeled glucose (e.g., [3-³H]glucose or [U-¹⁴C]glucose), insulin (to stimulate lipogenesis), and various concentrations of the test compound (this compound or alternatives).
-
A control group without the test compound is included.
-
The cells are incubated for a defined period (e.g., 2 hours) at 37°C.
3. Quantification of Lipid Synthesis:
-
The incubation is stopped, and the total lipids are extracted from the adipocytes using a suitable solvent system (e.g., Dole's reagent: isopropanol/heptane/H₂SO₄).
-
The radioactivity incorporated into the lipid phase is measured using a scintillation counter.
-
The rate of lipogenesis is determined by the amount of radiolabel incorporated into the lipids.
4. IC50 Determination:
-
The percentage inhibition of lipogenesis is calculated for each concentration of the test compound relative to the control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of lipogenesis, is determined by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Workflows
To visually represent the processes discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified overview of the de novo lipogenesis pathway and points of inhibition.
Caption: Workflow for determining the IC50 of a lipogenesis inhibitor.
Conclusion
This compound demonstrates significant inhibitory activity against insulin-induced lipogenesis in vitro. Its potency is comparable to other classes of lipogenesis inhibitors that target specific enzymes in the fatty acid synthesis pathway. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for further investigation into the therapeutic potential of this compound and its derivatives. Future research should focus on elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical models.
References
A Comparative Analysis of (p-Hydroxybenzyl)malonic acid and Established Lipogenesis Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of known lipogenesis inhibitors. Due to a lack of available scientific data on the direct lipogenic inhibitory activity of (p-Hydroxybenzyl)malonic acid, this document will focus on established inhibitors targeting key enzymes in the de novo lipogenesis pathway. A proposed experimental workflow for evaluating the potential of novel compounds like this compound is also presented.
Introduction to De Novo Lipogenesis
De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. While essential for various physiological processes, the upregulation of DNL is implicated in several metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[1][2][3] The primary enzymes in this pathway—ATP-citrate lyase (ACLY), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS)—are key targets for therapeutic intervention.[4][5]
This compound: An Uncharacterized Compound in Lipogenesis
This compound, also known as 2-[(4-hydroxyphenyl)methyl]propanedioic acid, is a natural product.[6] However, a comprehensive review of the scientific literature reveals a lack of studies investigating its specific efficacy as a lipogenesis inhibitor. Malonic acid derivatives are known to be involved in fatty acid synthesis, and some have been explored as enzyme inhibitors in other contexts.[7][8] Given its structure, it is plausible that this compound could exhibit inhibitory effects on one of the key enzymes in the DNL pathway, but this remains to be experimentally validated.
Efficacy of Known Lipogenesis Inhibitors
The following tables summarize the efficacy of several well-characterized inhibitors of key enzymes in the de novo lipogenesis pathway. The data presented is compiled from various in vitro and preclinical studies.
| Table 1: ATP-Citrate Lyase (ACLY) Inhibitors | ||
| Inhibitor | Mechanism of Action | Reported IC50 Values |
| Bempedoic Acid | Prodrug, activated to ETC-1002-CoA, which directly inhibits ACLY.[9] | ~20 µM (for ETC-1002-CoA on recombinant human ACLY) |
| (-)-Hydroxycitric acid (HCA) | A natural product and a competitive inhibitor of ACLY.[10] | Varies depending on the study, generally in the micromolar range. |
| 326E | A novel small molecule inhibitor. Its CoA-conjugated form inhibits ACLY activity.[11] | 5.31 ± 1.2 μmol/L (for 326E-CoA)[11] |
| Table 2: Acetyl-CoA Carboxylase (ACC) Inhibitors | ||
| Inhibitor | Mechanism of Action | Reported IC50 Values |
| PF-05175157 | A potent and selective inhibitor of both ACC1 and ACC2 isoforms. | ACC1: 2.8 nM, ACC2: 4.1 nM |
| Firsocostat (GS-0976) | A liver-targeted ACC inhibitor. | Sub-micromolar potency against both ACC1 and ACC2. |
| PF-05221304 | A selective, orally bioavailable, and reversible ACC inhibitor.[12] | Potent inhibition, with a dose-dependent reduction in liver fat.[12] |
| Table 3: Fatty Acid Synthase (FASN) Inhibitors | ||
| Inhibitor | Mechanism of Action | Reported IC50 Values |
| Orlistat | A potent and irreversible inhibitor of FASN's thioesterase domain. | Varies, typically in the low micromolar range. |
| C75 | A synthetic, slow-binding inhibitor of FASN.[13] | Exhibits dose-dependent inhibition of FASN activity.[13] |
| TVB-3166 | A reversible, non-competitive inhibitor of the β-ketoacyl reductase domain of FASN. | Potent inhibition in the nanomolar range. |
Experimental Protocols
In Vitro De Novo Lipogenesis Assay in Primary Hepatocytes
This protocol is designed to measure the rate of de novo fatty acid synthesis in cultured primary hepatocytes by quantifying the incorporation of a radiolabeled precursor into newly synthesized lipids.[1][14]
Materials:
-
Primary hepatocytes (e.g., from mouse)
-
Collagen-coated culture plates
-
Plating medium and maintenance medium
-
Serum starvation medium
-
Lipogenesis medium containing insulin and [1,2-¹⁴C]-acetate
-
Phosphate-buffered saline (PBS)
-
0.1 N HCl
-
2:1 Chloroform:Methanol solution
-
Scintillation fluid and counter
Procedure:
-
Isolate primary hepatocytes from a mouse liver and plate them on collagen-coated 24-well plates.[1]
-
After cell attachment, replace the plating medium with maintenance medium and culture for 2-3 days.[1]
-
The evening before the assay, wash the cells twice with warm PBS and switch to serum starvation medium containing 100 nM insulin to stimulate lipogenesis.[1]
-
On the day of the assay, prepare the lipogenesis medium containing serum starvation medium, 100 nM insulin, 10 µM cold acetate, and 0.5 µCi of [¹⁴C]-acetate per well.[1]
-
Add the test compound (e.g., this compound) at various concentrations to the designated wells.
-
Replace the starvation medium with the lipogenesis medium and incubate at 37°C for 2 hours.[1]
-
After incubation, wash the cells twice with PBS.[1]
-
Lyse the cells by scraping in 120 µl of 0.1 N HCl.[1]
-
Extract lipids by adding 500 µl of 2:1 chloroform-methanol, followed by vortexing and incubation.[1]
-
Add 250 µl of water, vortex, and incubate to separate the phases.[1]
-
Transfer the lower organic phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Normalize the results to the protein content of the cell lysate.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This assay measures the activity of ACC by detecting the production of ADP, a byproduct of the carboxylation of acetyl-CoA to malonyl-CoA.[3][15]
Materials:
-
Purified ACC1 or ACC2 enzyme
-
ACC assay buffer
-
ATP
-
Acetyl-CoA
-
Sodium Bicarbonate
-
ADP-Glo™ Kinase Assay kit (or similar ADP detection system)
-
Test inhibitor
-
White 96-well plate
Procedure:
-
Prepare a master mix containing ACC assay buffer, ATP, acetyl-CoA, and sodium bicarbonate.[15]
-
Add the master mix to the wells of a white 96-well plate.[15]
-
Add the test inhibitor at various concentrations to the appropriate wells. A DMSO vehicle control should be included.[15]
-
Initiate the reaction by adding the diluted ACC enzyme to the wells.[15]
-
Incubate the plate at room temperature for a defined period (e.g., 40 minutes).[15]
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader capable of measuring luminescence.[15]
-
Calculate the percent inhibition and determine the IC50 value of the test compound.
Fatty Acid Synthase (FASN) Inhibition Assay
This spectrophotometric assay measures FASN activity by monitoring the oxidation of NADPH at 340 nm.[13]
Materials:
-
Purified FASN enzyme
-
Potassium phosphate buffer (pH 7.6)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
In a cuvette, combine the FASN enzyme, potassium phosphate buffer, acetyl-CoA, and NADPH.[13]
-
Add the test inhibitor at the desired concentration.
-
Incubate the mixture at 37°C for a short period to measure the background NADPH oxidation by monitoring the absorbance at 340 nm.[13]
-
Initiate the FASN-catalyzed reaction by adding malonyl-CoA.[13]
-
Continuously monitor the decrease in absorbance at 340 nm for several minutes to determine the rate of NADPH oxidation, which is proportional to FASN activity.[13]
-
Compare the rate of the inhibited reaction to that of an uninhibited control to calculate the percent inhibition.
Visualizations
Caption: The de novo lipogenesis pathway with key enzymes and sites of action for known inhibitors.
Caption: Proposed experimental workflow for evaluating the efficacy of a novel lipogenesis inhibitor.
Conclusion
While this compound remains an uncharacterized molecule in the context of lipogenesis, the established landscape of inhibitors targeting ACLY, ACC, and FAS provides a strong framework for the discovery and evaluation of new therapeutic agents. The experimental protocols detailed in this guide offer robust methods for assessing the efficacy and mechanism of action of novel compounds. Future research into this compound and other natural products may reveal new avenues for the treatment of metabolic diseases driven by excess de novo lipogenesis.
References
- 1. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Lipogenesis inhibitors: therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipogenesis inhibitors: therapeutic opportunities and challenges [pubmed.ncbi.nlm.nih.gov]
- 6. MALONIC ACID, (P-HYDROXYBENZYL)- (7CI) | TargetMol [targetmol.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bis-substituted malonic acid hydroxamate derivatives as inhibitors of human neutrophil collagenase (MMP8) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. De Novo lipogenesis inhibitors: as the other innovative agents for therapy of metabolic diseases (obesity, NAFLD/NASH, CVD) - MedCrave online [medcraveonline.com]
- 10. labinsights.nl [labinsights.nl]
- 11. Development of the novel ACLY inhibitor 326E as a promising treatment for hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the Glycolysis and Lipogenesis in Culture of Hepatocytes [en.bio-protocol.org]
- 13. pnas.org [pnas.org]
- 14. Determination of the Glycolysis and Lipogenesis in Culture of Hepatocytes [bio-protocol.org]
- 15. bpsbioscience.com [bpsbioscience.com]
Benchmarking the synthesis of (p-Hydroxybenzyl)malonic acid against other methods
For Researchers, Scientists, and Drug Development Professionals
(p-Hydroxybenzyl)malonic acid is a valuable building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its preparation can be approached through several synthetic routes, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and environmental impact. This guide provides a comparative analysis of two primary methods for the synthesis of this compound: the Malonic Ester Synthesis and a two-step approach involving Knoevenagel-Doebner Condensation followed by catalytic reduction.
Method 1: Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method for the preparation of substituted carboxylic acids.[1] This approach involves the alkylation of a malonic ester, typically diethyl malonate, with a suitable electrophile, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the desired product.[2]
Experimental Protocol
The synthesis of this compound via this route proceeds in two main stages:
Stage 1: Synthesis of Diethyl (p-Hydroxybenzyl)malonate
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, diethyl malonate is added to form the nucleophilic enolate. p-Hydroxybenzyl chloride (or bromide) is then added to the reaction mixture, which undergoes nucleophilic substitution to yield diethyl (p-hydroxybenzyl)malonate. The reaction is typically stirred at room temperature or with gentle heating to drive it to completion.
Stage 2: Hydrolysis and Decarboxylation
The crude diethyl (p-hydroxybenzyl)malonate is then subjected to hydrolysis, which can be achieved under either acidic or basic conditions.[2] For instance, the ester can be hydrolyzed by refluxing with a solution of potassium hydroxide in water.[3] This saponification step yields the potassium salt of this compound. The reaction mixture is then acidified with a strong acid, such as hydrochloric acid, to a pH of 1. This protonates the carboxylate groups, and upon gentle heating, the resulting β-dicarboxylic acid readily undergoes decarboxylation to afford this compound.[4]
A similar hydrolysis of 2-benzyl(ethyl malonate) to 2-benzylmalonic acid has been reported with a yield of 41%.[4] For the hydrolysis and decarboxylation of a related substrate, diethyl sec-butylethylmalonate, a yield of 62-65% has been documented.[3]
Method 2: Knoevenagel-Doebner Condensation and Subsequent Reduction
An alternative pathway to this compound involves an initial Knoevenagel-Doebner condensation of p-hydroxybenzaldehyde with malonic acid to form an unsaturated intermediate, (p-hydroxybenzylidene)malonic acid. This intermediate is then reduced to the target saturated compound.
Experimental Protocol
Stage 1: Knoevenagel-Doebner Condensation
In this step, p-hydroxybenzaldehyde and malonic acid are reacted in the presence of a basic catalyst. Traditional methods often employ pyridine and piperidine. However, greener and more sustainable protocols have been developed. One such method utilizes L-proline as a catalyst in ethanol, which has been shown to produce related p-hydroxycinnamic diacids in good to high yields (60-80%). The reaction is typically heated to ensure completion.
Stage 2: Reduction of (p-Hydroxybenzylidene)malonic Acid
The carbon-carbon double bond in the (p-hydroxybenzylidene)malonic acid intermediate is then reduced to a single bond. A common and effective method for this transformation is catalytic transfer hydrogenation. This technique uses a hydrogen donor, such as formic acid or isopropanol, in the presence of a metal catalyst, often palladium or ruthenium-based. For example, the transfer hydrogenation of nitrobenzene to aniline has been effectively carried out using formic acid as the hydrogen source with a platinum-on-carbon catalyst.[5] A similar approach could be applied to the reduction of the unsaturated dicarboxylic acid intermediate. The reaction is typically carried out in a suitable solvent at a moderate temperature.
Quantitative Data Summary
| Method | Key Steps | Reagents & Conditions | Reported Yield (%) |
| Malonic Ester Synthesis | 1. Alkylation of Diethyl Malonate2. Hydrolysis & Decarboxylation | 1. Sodium ethoxide, p-hydroxybenzyl halide2. KOH, H₂O, reflux; then HCl, heat | 41% (for a similar benzylmalonic acid)[4]62-65% (for a similar hydrolysis/decarboxylation)[3] |
| Knoevenagel-Doebner Condensation & Reduction | 1. Knoevenagel-Doebner Condensation2. Catalytic Reduction | 1. p-Hydroxybenzaldehyde, malonic acid, L-proline, ethanol, heat2. H-donor (e.g., formic acid), catalyst (e.g., Pd/C) | 60-80% (for related cinnamic diacids in the condensation step) |
Note: The yield for the reduction step of the Knoevenagel-Doebner condensation route is not explicitly reported in the searched literature for this specific substrate and is an estimation based on similar transformations.
Logical Workflow Diagrams
References
A Comparative Guide to Purity Analysis of (p-Hydroxybenzyl)malonic Acid by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for pharmaceutical intermediates like (p-Hydroxybenzyl)malonic acid is critical for ensuring the safety, efficacy, and quality of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide provides an objective comparison of HPLC with other analytical methods, supported by a detailed experimental protocol and representative data for the purity analysis of this compound.
Comparison of Analytical Techniques
While Reverse-Phase HPLC (RP-HPLC) with UV detection is the most common method for analyzing organic acids, other techniques can be employed depending on the specific requirements for sensitivity, specificity, and the nature of potential impurities.[2][3] The choice of method often depends on the sample matrix and the required sensitivity.[4]
Table 1: Comparison of Purity Analysis Methods for this compound
| Parameter | HPLC with UV Detection | Gas Chromatography (GC) | HPLC with Mass Spectrometry (HPLC-MS/MS) |
| Principle | Separation based on polarity differences on a stationary phase. | Separation of volatile compounds based on boiling point and polarity in a gaseous mobile phase. | Separation by HPLC followed by highly specific mass-to-charge ratio detection. |
| Suitability | Excellent for non-volatile, polar organic acids.[1] | Requires derivatization to increase volatility, which can be a tedious process.[3][5] | Preferred for clinical applications requiring high sensitivity in complex biological matrices.[4] |
| Sensitivity | Good (typically µg/mL to ng/mL range). | Varies; can be high, but derivatization can introduce variability.[5] | Excellent (typically pg/mL range), offering the highest sensitivity.[6][7] |
| Specificity | Good; based on retention time. Co-elution can be a challenge. | Good; based on retention time. Can be coupled with MS for higher specificity. | Excellent; provides structural information, confirming identity beyond doubt.[6] |
| Sample Prep | Simple; typically involves dissolving the sample and filtering.[8] | Complex; requires derivatization to make the analyte volatile.[3] | Simple, similar to HPLC-UV, but requires ultra-pure solvents. |
| Cost | Relatively low and widely accessible.[1] | Moderate instrument cost; derivatization reagents add to the cost. | High initial instrument cost and higher operational expenses. |
| Conclusion | Recommended method for routine quality control and purity assessment due to its robustness, simplicity, and cost-effectiveness. | Less convenient for polar organic acids due to the need for derivatization.[3] | The gold standard for trace-level impurity identification and quantification in complex samples.[4] |
Experimental Protocol: Purity Determination by RP-HPLC
This protocol details a standard Reverse-Phase HPLC method suitable for the quantitative analysis of this compound. The method is adapted from established procedures for analyzing polar organic acids on C18 columns.[1][4]
1. Instrumentation and Materials
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
-
Analytical balance
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (0.45 µm)
-
This compound reference standard (Purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Phosphoric acid (H₃PO₄) (Analytical grade)
-
Ultrapure water
2. Preparation of Solutions
-
Mobile Phase: Prepare a 40 mM potassium dihydrogen phosphate solution in water.[1] Adjust the pH to 2.4 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile. A common starting ratio is 98:2 (v/v) buffer to acetonitrile.[1] Filter and degas the mobile phase before use.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample to be tested and prepare a 100 mL solution in the same manner as the standard.
3. Chromatographic Conditions
Table 2: HPLC Operating Parameters
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 40 mM KH₂PO₄ (pH 2.4) : Acetonitrile (98:2, v/v)[1] |
| Flow Rate | 0.8 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temp. | Ambient (or 25°C for better reproducibility) |
| Detection | UV at 210 nm[1][8] |
| Run Time | 15 minutes |
4. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Identify the peak in the sample chromatogram corresponding to the retention time of the standard.
-
Calculate the purity of the sample using the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The following table shows representative data from an HPLC analysis of a this compound sample, which has a reported purity of 99.82%.[9]
Table 3: Representative HPLC Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area (%) | Identification |
| 1 | 3.15 | 1,540 | 0.07 | Unknown Impurity |
| 2 | 4.88 | 2,198,500 | 99.83 | This compound |
| 3 | 7.21 | 2,200 | 0.10 | Unknown Impurity |
| Total | 2,202,240 | 100.00 |
Mandatory Visualization
The following diagram illustrates the logical workflow for the HPLC-based purity analysis of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Malonic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. MALONIC ACID, (P-HYDROXYBENZYL)- (7CI) | TargetMol [targetmol.com]
Unveiling the Link: (p-Hydroxybenzyl)malonic Acid's Structure and Its Role in Adipogenesis Inhibition
(p-Hydroxybenzyl)malonic acid , a naturally occurring dicarboxylic acid, has demonstrated notable efficacy in the inhibition of insulin-induced lipogenesis. This comparison guide provides an in-depth analysis of its biological function, juxtaposed with other known inhibitors of fat synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationship, experimental validation, and the underlying signaling pathways, offering a comprehensive resource for understanding its therapeutic potential.
Structural Correlation with Biological Activity
The molecular architecture of this compound, characterized by a p-hydroxyphenyl group attached to a malonic acid moiety, is pivotal to its biological function. The phenolic hydroxyl group and the two carboxylic acid groups are key features that likely contribute to its interaction with molecular targets within the lipogenesis pathway. The spatial arrangement of these functional groups dictates the molecule's ability to bind to and modulate the activity of enzymes involved in fatty acid synthesis.
Performance Comparison with Alternative Lipogenesis Inhibitors
To contextualize the efficacy of this compound, its performance is compared against well-established inhibitors of lipogenesis, namely C75 and Cerulenin, which target Fatty Acid Synthase (FASN), and natural product inhibitors of Acetyl-CoA Carboxylase (ACC).
| Compound | Target Enzyme | IC50 Value | Source/Type |
| This compound | Unspecified (Inhibits overall lipogenesis) | 3.8 µM (in rat adipocytes) | Natural Product |
| C75 | Fatty Acid Synthase (FASN) | 15.53 µM - 35 µM (in cancer cell lines)[1][2] | Synthetic |
| Cerulenin | Fatty Acid Synthase (FASN) | - | Natural Product (Antifungal) |
| Carnosic Acid | Acetyl-CoA Carboxylase (ACC) | High micromolar range | Natural Product |
| Piperine | Acetyl-CoA Carboxylase (ACC) | High micromolar range | Natural Product |
| Gallic Acid | Acetyl-CoA Carboxylase (ACC) | High micromolar range | Natural Product |
Table 1: Comparative inhibitory concentrations (IC50) of this compound and other lipogenesis inhibitors. The IC50 value for Cerulenin is not specified in the provided results.
This compound exhibits a potent inhibitory effect on insulin-induced lipogenesis with a low micromolar IC50 value. While a direct comparison is challenging due to varying experimental conditions and target specificities, its potency appears significant, particularly when compared to some natural product inhibitors of ACC. C75, a synthetic FASN inhibitor, shows variable IC50 values depending on the cell line. Cerulenin, another FASN inhibitor, acts as an irreversible inhibitor.[3]
Experimental Protocols
A comprehensive understanding of the biological activity of these compounds necessitates a review of the experimental methodologies employed.
In Vitro Lipogenesis Inhibition Assay
This assay is fundamental to determining the inhibitory potential of compounds on fat synthesis in adipocytes.
1. Adipocyte Differentiation:
-
Murine 3T3-L1 preadipocytes are cultured to confluence in a standard growth medium.
-
Differentiation is induced by treating the cells with a cocktail containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin.[4]
-
Following induction, cells are maintained in a medium supplemented with insulin for several days to allow for maturation into adipocytes, characterized by the accumulation of lipid droplets.[4]
2. Lipogenesis Assay using Radiolabeled Precursors:
-
Differentiated adipocytes are incubated with a medium containing radiolabeled acetate ([14C]-acetate) or deuterium-labeled water (D2O), along with insulin to stimulate lipogenesis.[5][6]
-
The test compound, such as this compound, is added at various concentrations.
-
After the incubation period, the cells are washed and lipids are extracted.
-
The amount of incorporated radioactivity into the lipid fraction is quantified using a scintillation counter.
-
The IC50 value is calculated as the concentration of the compound that inhibits 50% of the insulin-stimulated lipogenesis.
3. Lipid Accumulation Quantification using Oil Red O Staining:
-
Differentiated adipocytes treated with or without the test compound are fixed.
-
The cells are then stained with Oil Red O, a lipid-soluble dye that stains neutral triglycerides and lipids red.[7][8][9][10][11]
-
The stained lipid droplets can be visualized under a microscope for qualitative analysis.
-
For quantitative analysis, the dye is eluted from the stained cells, and the absorbance is measured spectrophotometrically.[7]
Signaling Pathways and Mechanisms of Action
The inhibition of lipogenesis can occur through the modulation of various signaling pathways. While the precise mechanism for this compound is yet to be fully elucidated, the pathways affected by the comparator compounds provide a framework for potential modes of action.
General Insulin-Stimulated Lipogenesis Pathway
Insulin binding to its receptor initiates a signaling cascade that activates key enzymes in the lipogenesis pathway, including ATP-citrate lyase (ACLY), Acetyl-CoA Carboxylase (ACC), and Fatty Acid Synthase (FASN), leading to the conversion of glucose into fatty acids.
Mechanism of FASN Inhibitors (C75 and Cerulenin)
C75 and Cerulenin directly inhibit Fatty Acid Synthase (FASN), the enzyme responsible for the synthesis of long-chain fatty acids. This inhibition leads to an accumulation of malonyl-CoA. In some cellular contexts, this can activate AMP-activated protein kinase (AMPK), a key energy sensor that, when activated, promotes catabolic pathways and inhibits anabolic pathways like lipogenesis.[12][13]
Mechanism of ACC Inhibitors
Acetyl-CoA Carboxylase (ACC) inhibitors block the conversion of acetyl-CoA to malonyl-CoA, a rate-limiting step in fatty acid synthesis. By reducing the levels of malonyl-CoA, these inhibitors not only decrease the substrate for FASN but also relieve the inhibition of carnitine palmitoyltransferase 1 (CPT1), an enzyme that facilitates the transport of fatty acids into the mitochondria for beta-oxidation. This dual action reduces fat storage and promotes fat burning.
Conclusion
This compound emerges as a potent inhibitor of insulin-induced lipogenesis. Its chemical structure is intrinsically linked to this biological activity. While its precise molecular target and signaling pathway remain to be fully elucidated, its efficacy, as demonstrated by its low micromolar IC50 value, positions it as a promising candidate for further investigation in the context of metabolic disorders characterized by excessive lipid accumulation. Comparative analysis with known inhibitors of FASN and ACC provides valuable insights into the broader landscape of lipogenesis inhibition and underscores the potential of this compound as a tool for research and a lead for therapeutic development. Future studies should focus on identifying its direct molecular target(s) and delineating the specific signaling cascades it modulates to provide a more complete picture of its mechanism of action.
References
- 1. General Outline of Lipogenesis Assay (DRAFT VERSION) [whitelabs.org]
- 2. pnas.org [pnas.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tno-pharma.com [tno-pharma.com]
- 6. metsol.com [metsol.com]
- 7. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. scispace.com [scispace.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. C75, a fatty acid synthase inhibitor, modulates AMP-activated protein kinase to alter neuronal energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Independent Verification of (p-Hydroxybenzyl)malonic acid's Biological Activity: A Review of Available Data
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's biological activity is paramount. This guide addresses the current scientific landscape surrounding (p-Hydroxybenzyl)malonic acid, also known as 2-[(4-hydroxyphenyl)methyl]propanedioic acid. After a thorough review of published literature, it is evident that there is a significant lack of independent verification and detailed experimental data regarding the specific biological activities of this natural product.
Currently, information on this compound is primarily limited to its identification as a natural product and its availability from chemical suppliers. There is a notable absence of in-depth studies detailing its pharmacological effects, mechanism of action, or comparative efficacy against other compounds. This scarcity of data prevents the creation of a comprehensive comparison guide based on direct experimental evidence.
However, to provide a contextual framework for potential research, this guide will briefly touch upon the known biological activities of its core chemical moieties: the p-hydroxybenzyl group and malonic acid. It is crucial to emphasize that the activities of these components do not definitively predict the biological profile of the complete molecule, this compound.
Insights from Structural Components
The p-Hydroxybenzyl Moiety
The p-hydroxybenzyl group is a common feature in a variety of biologically active compounds. For instance, p-hydroxybenzyl alcohol (HBA), a major component of the orchid Gastrodia elata, has been studied for its antioxidant and neuroprotective effects. Research suggests that HBA can scavenge free radicals and inhibit iron-dependent lipid peroxidation in brain tissue.[1] Furthermore, derivatives of 4-hydroxybenzyl alcohol have been synthesized and investigated for sedative-hypnotic activities.[2] The p-hydroxybenzyl moiety is also a key structural element in drug design, serving as a versatile intermediate for the synthesis of various pharmaceutical agents.[3][4]
Malonic Acid and its Derivatives
Malonic acid and its derivatives are known to possess a range of biological activities. Some synthesized malonic acid derivatives have demonstrated antioxidant properties, with in vitro and in vivo activities comparable to those of vitamin E.[5] These compounds are thought to influence antioxidizing enzymes. Additionally, various derivatives have been investigated for other therapeutic applications, including as inhibitors of enzymes like CD73 for cancer immunotherapy and as potential anti-HIV agents.[6][7]
Hypothetical Experimental Workflow for Biological Activity Screening
Given the lack of data, a systematic investigation of this compound is warranted. The following diagram outlines a hypothetical experimental workflow that could be employed to elucidate its biological activity, progressing from initial in vitro screening to more complex cellular and biochemical assays.
Caption: A potential workflow for the biological investigation of this compound.
Conclusion
While this compound is a known natural product, there is a clear and significant gap in the scientific literature regarding its biological activity. Independent, peer-reviewed studies are necessary to characterize its potential therapeutic effects and mechanisms of action. The information on its constituent parts, the p-hydroxybenzyl and malonic acid moieties, offers intriguing possibilities for its bioactivity, but these remain speculative without direct experimental evidence. Future research, following a structured workflow as proposed, will be crucial in determining the true pharmacological profile of this compound and its potential value to the scientific and drug development communities.
References
- 1. Antioxidant and pro-oxidant activities of p-hydroxybenzyl alcohol and vanillin: effects on free radicals, brain peroxidation and degradation of benzoate, deoxyribose, amino acids and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01972J [pubs.rsc.org]
- 3. Development of a p-hydroxybenzyl alcohol (PHOBA)-linked glutamate prodrug for activation by Pseudomonas carboxypeptidase G2 (CPG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. [The antioxidizing activity of malonic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (p-Hydroxybenzyl)malonic Acid: A Guide for Laboratory Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of (p-Hydroxybenzyl)malonic acid, a compound that requires careful management due to its potential hazards. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.
I. Hazard Identification and Safety Precautions
Key Hazard Information:
| Hazard Statement | Classification | Precautionary Measures |
| Causes serious eye damage | Eye Damage, Category 1 | Wear protective gloves, clothing, eye, and face protection.[1] |
| Harmful if swallowed | Acute Toxicity (Oral), Category 4 | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[1] |
| Causes skin irritation | Skin Irritation, Category 2 | Wash hands and exposed skin with soap and plenty of water after handling.[2] |
| May cause respiratory irritation | STOT SE, Category 3 | Avoid breathing dust. Use only in a well-ventilated area.[2] |
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Safety glasses or goggles are essential to prevent serious eye damage.[1][3]
-
Hand Protection: Chemically resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
II. Chemical Waste Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local regulations.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6][7]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Containerization:
-
Labeling:
-
Clearly label the waste container with a hazardous waste tag.
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The concentration and quantity of the waste.
-
The date when waste was first added to the container.
-
-
-
Storage (Satellite Accumulation Area):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][8]
-
The SAA must be inspected weekly for any signs of leakage.[8]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic waste, the limit is one quart of liquid or one kilogram of solid.[4]
-
-
Disposal Request:
Disposal of Empty Containers:
-
A container that has held this compound should be treated as hazardous waste.
-
To decontaminate the container for regular trash disposal, it must be triple-rinsed with a solvent capable of removing the chemical residue.[5]
-
The rinsate from this process must be collected and disposed of as hazardous chemical waste.[5]
-
After triple-rinsing, deface all hazardous labels on the container before disposing of it as regular trash.[5]
III. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering drains or waterways.[1]
-
Clean-up:
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS office.
IV. Waste Minimization
To reduce the volume of chemical waste generated:
-
Order only the necessary quantities of chemicals.[4]
-
Maintain a chemical inventory to avoid ordering duplicates.[4]
-
If possible, substitute with less hazardous chemicals.[4]
-
Reduce the scale of experiments whenever feasible.[4]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. acs.org [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. store.sangon.com [store.sangon.com]
Personal protective equipment for handling (p-Hydroxybenzyl)malonic acid
Essential Safety and Handling Guide for (p-Hydroxybenzyl)malonic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and maintain a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Quantitative Data Summary:
| Hazard Classification | Description | Primary Exposure Routes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | Ingestion |
| Serious Eye Damage (Category 1) | Causes serious eye damage.[1][2] | Eyes |
| Skin Irritation (Category 2) | Causes skin irritation.[2][3] | Skin |
| Respiratory Irritation | May cause respiratory irritation.[4] | Inhalation |
Recommended Personal Protective Equipment (PPE):
| PPE Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][5][6] A face shield may be required in situations with a higher risk of splashing.[5] | To prevent eye contact which can cause serious damage. |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile rubber).[3][5] Gloves must be inspected before use and disposed of properly after.[1][4] | To prevent skin contact and irritation. |
| Body Protection | Laboratory coat or chemical-resistant apron.[1][5][6] | To protect skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved dust respirator if dust is generated.[5][6] | To prevent inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as bases, oxidizing agents, and reducing agents.[1]
-
Keep the container tightly sealed to prevent contamination and absorption of moisture.[1]
-
Ensure the storage area is clearly labeled with the chemical name and hazard warnings.
2.2. Handling and Use:
-
Engineering Controls: Handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[3] Emergency eyewash stations and safety showers must be readily accessible.[1]
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as specified in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood.
-
Use a spatula or other appropriate tool to handle the solid material.
-
Avoid generating dust during handling.[1] If dust is unavoidable, use appropriate respiratory protection.
-
-
Dissolving:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If using a magnetic stirrer, ensure the stir bar does not cause the material to splash out of the container.
-
-
General Hygiene:
Disposal Plan
3.1. Waste Collection:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a designated, labeled hazardous waste container.
-
Unused or excess this compound must be disposed of as hazardous chemical waste.
-
Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container.
3.2. Waste Disposal:
-
Disposal of this compound waste must be handled by a licensed professional waste disposal service.[1]
-
Do not dispose of this chemical down the drain or in the regular trash.[1]
-
Ensure that all waste containers are properly sealed and labeled according to local, state, and federal regulations.[1]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[1] If the person is conscious, give them 2-4 cupfuls of milk or water.[6] Seek immediate medical attention.[1]
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill and prevent it from entering drains.[1]
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.[1]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Visual Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
